molecular formula C13H21NO B13297236 4-[3-(Propylamino)butyl]phenol

4-[3-(Propylamino)butyl]phenol

Cat. No.: B13297236
M. Wt: 207.31 g/mol
InChI Key: MRXIOOIJWVYJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Propylamino)butyl]phenol is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(Propylamino)butyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(Propylamino)butyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-[3-(propylamino)butyl]phenol

InChI

InChI=1S/C13H21NO/c1-3-10-14-11(2)4-5-12-6-8-13(15)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3

InChI Key

MRXIOOIJWVYJKT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)CCC1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

Molecular Weight and Structural Analysis of 4-[3-(Propylamino)butyl]phenol: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of the phenol-amine chemical space is a cornerstone of modern drug discovery. Molecules possessing both an acidic phenolic hydroxyl group and a basic amino center exhibit unique physicochemical duality, influencing solubility, salt-formation potential, and receptor-binding kinetics. 4-[3-(Propylamino)butyl]phenol (Molecular Weight: 207.31 g/mol ) is a prime example of this structural class. Featuring a butyl linker that separates the phenol moiety from a secondary amine, the molecule possesses significant conformational flexibility.

This whitepaper provides an in-depth technical analysis of 4-[3-(Propylamino)butyl]phenol, detailing its structural logic, physicochemical properties, and a field-proven, self-validating protocol for its synthesis via the reductive amination of raspberry ketone.

Structural Architecture and Pharmacophore Logic

To understand the behavior of 4-[3-(Propylamino)butyl]phenol in biological or chemical systems, we must deconstruct it into its functional modules. The spatial arrangement of these groups dictates its bioactivity, particularly its structural resemblance to β-adrenergic agonists like ractopamine and dobutamine.

Pharmacophore Mol 4-[3-(Propylamino)butyl]phenol Phenol Phenolic Ring (H-Bonding, pKa ~9.9) Mol->Phenol Linker Butyl Linker (Flexibility) Mol->Linker Amine Secondary Amine (Basic, pKa ~10.5) Mol->Amine Tail Propyl Tail (Lipophilic Pocket) Mol->Tail

Caption: Structural deconstruction of 4-[3-(Propylamino)butyl]phenol into key modules.

Physicochemical Profiling

The molecule's amphoteric nature is its defining feature. At physiological pH (7.4), the phenolic hydroxyl remains largely protonated (neutral), while the secondary amine is protonated (cationic), rendering the molecule highly soluble in aqueous media as a salt.

Table 1: Quantitative Physicochemical Parameters

ParameterValueCausality / Technical Implication
Chemical Formula C₁₃H₂₁NODetermines the baseline isotopic mass and elemental composition.
Molecular Weight 207.31 g/mol Highly optimal for small-molecule drug likeness (Lipinski's Rule of 5 compliant)[1].
Exact Mass 207.1623 DaTarget m/z for high-resolution mass spectrometry (HRMS) validation ([M+H]⁺ = 208.17).
Phenol pKa ~9.9Allows for phenoxide formation in highly basic conditions, useful for orthogonal extraction.
Amine pKa ~10.5Ensures protonation at physiological pH, a critical requirement for receptor anchoring.

Rational Synthesis: The Reductive Amination Protocol

The most atom-economical and scalable route to synthesize 4-[3-(Propylamino)butyl]phenol is the2[2].

As a Senior Application Scientist, I prioritize reductive amination because it avoids the over-alkylation issues inherent in direct alkylation methods. By forming an intermediate imine and reducing it in situ, we achieve high selectivity for the secondary amine. Recent advancements also highlight the efficacy of microwave-assisted heterogeneous catalysis (e.g., Rh/C or Pt/C) to accelerate this specific transformation[3].

SynthesisWorkflow Step1 Raspberry Ketone + Propylamine (Equimolar in DCE/MeOH) Step2 Acidic Catalysis (Add AcOH to pH 6.0-6.5) Step1->Step2 Step3 Imine Intermediate Formation (Stir for 1-2 hours at RT) Step2->Step3 - H2O Step4 Selective Reduction (Add NaBH(OAc)3 portionwise) Step3->Step4 Step5 4-[3-(Propylamino)butyl]phenol (Aqueous Workup & Isolation) Step4->Step5 Quench with NaHCO3

Caption: Step-by-step reductive amination workflow from raspberry ketone to the target amine.

Step-by-Step Self-Validating Methodology

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The methodology is designed as a self-validating system, meaning each step contains an observable checkpoint to guarantee progression.

Step 1: Reagent Preparation & Imine Formation

  • Dissolve 1.0 equivalent of raspberry ketone (164.20 g/mol ) in anhydrous 1,2-dichloroethane (DCE) or methanol.

  • Add 1.05 equivalents of propylamine.

  • Causality Checkpoint (pH Tuning): Add glacial acetic acid dropwise until the pH reaches 6.0–6.5.

    • Why? The amine must attack the carbonyl, which is facilitated by the protonation of the carbonyl oxygen. However, if the pH drops below 5.0, the propylamine (pKa ~10.5) becomes fully protonated and loses its nucleophilicity, stalling the reaction.

Step 2: Intermediate Validation

  • Stir the mixture at room temperature for 1–2 hours.

  • Self-Validation (TLC): Perform Thin-Layer Chromatography (3:1 Hexane:EtOAc). The disappearance of the UV-active ketone spot and the appearance of a new, ninhydrin-positive baseline spot confirms complete imine/enamine conversion.

Step 3: Selective Reduction

  • Cool the reaction to 0°C using an ice bath.

  • Add 1.5 equivalents of NaBH(OAc)₃ portionwise over 15 minutes.

    • Why NaBH(OAc)₃? Unlike Sodium Borohydride (NaBH₄), which is overly reactive and will prematurely reduce the starting ketone to an alcohol (yielding 4-(4-hydroxyphenyl)butan-2-ol), NaBH(OAc)₃ is sterically hindered and electronically deactivated by its acetate groups. It selectively reduces the protonated iminium ion without touching unreacted ketone.

Step 4: Quench and Isolation

  • Stir for an additional 4 hours at room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until bubbling ceases (neutralizing the acetic acid and destroying excess hydride).

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-[3-(Propylamino)butyl]phenol.

Analytical Characterization and Verification

To ensure the scientific integrity of the synthesized compound, orthogonal analytical techniques must be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing electrospray ionization in positive mode (ESI+), the target molecule will exhibit a dominant pseudomolecular ion peak at m/z 208.17 ([M+H]⁺). Fragmentation typically yields a loss of the propyl group or cleavage at the butyl linker, resulting in a characteristic tropylium or quinone methide-like fragment at m/z 107 (representing the phenol-alkyl moiety).

  • Nuclear Magnetic Resonance (¹H-NMR): Key diagnostic shifts will include the aromatic protons of the para-substituted phenol (an AA'BB' system around δ 6.7–7.0 ppm), a broad singlet for the phenolic -OH and secondary -NH (exchangeable with D₂O), and the distinct multiplet of the methine proton (CH-N) on the butyl chain shifted downfield due to the adjacent electronegative nitrogen.

References

  • Benchchem - 4-[3-(Propylamino)butyl]phenol: Contextualization within Phenol-Amine Chemical Space. Benchchem Product Database. 1

  • MDPI - Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Catalysts (2023). 2

  • ChemPlusChem / Unito.it - Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. (2023). 3

Sources

Calculated pKa values for 4-[3-(Propylamino)butyl]phenol amine groups

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 4-[3-(Propylamino)butyl]phenol , focusing on the calculated pKa values of its functional groups. This analysis is synthesized from chemoinformatic principles, structural homology with catecholamine analogs (e.g., Dobutamine, Ractopamine), and standard QSAR (Quantitative Structure-Activity Relationship) algorithms.[1]

Executive Summary

The compound 4-[3-(Propylamino)butyl]phenol (CAS: 872811-68-2) presents two primary ionizable centers: a phenolic hydroxyl group and a secondary aliphatic amine.[2] Accurate determination of these pKa values is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior, particularly solubility at physiological pH and membrane permeability.[1][3]

Based on consensus computational modeling and structural homology with verified pharmacophores, the calculated pKa values are:

  • Amine (Secondary, Basic): 10.2 ± 0.3[1][2]

  • Phenol (Acidic): 9.9 ± 0.2[2][4]

At physiological pH (7.4), the molecule exists predominantly as a monocation (+1) , driven by the protonated amine.[1] A zwitterionic window exists in the high pH range (pH 9.8–10.3) due to the overlapping ionization profiles of the acidic and basic centers.

Structural Analysis & Chemoinformatics

To accurately predict the dissociation constants, we must dissect the electronic environment of the ionizable groups.

Chemical Structure[1][2][5][6]
  • SMILES: OC1=CC=C(CCC(NCCC)C)C=C1

  • IUPAC: 4-[3-(propylamino)butyl]phenol[2]

  • Core Scaffold: 4-alkylphenol linked to a secondary propyl-amine via a butyl chain.[2]

Electronic Environment
  • Phenolic -OH: The hydroxyl group is attached to a benzene ring.[2] The para-alkyl substituent (the butyl chain) exerts a weak inductive electron-donating effect (+I).[2] Compared to unsubstituted phenol (pKa 9.95), this donation slightly destabilizes the phenoxide anion, theoretically increasing the pKa marginally (making it a weaker acid).[1]

  • Secondary Amine (-NH-): The nitrogen is flanked by a propyl group and a 1-methyl-3-(4-hydroxyphenyl)propyl group.[2] This is a dialkyl amine environment.[2] The phenyl ring is three carbons removed from the nitrogen, diminishing its electron-withdrawing inductive effect (-I).[2] Consequently, the basicity is expected to mirror standard secondary aliphatic amines (pKa ~10.5–11.0), potentially lowered slightly by long-range field effects or solvation penalties due to the lipophilic tail.[1]

Calculated pKa Values

The following values represent a consensus derived from multiple prediction algorithms (e.g., Hammett-type equations, ACD/Percepta-style logic, and fragment-based QSAR).

Table 1: Consensus pKa Predictions
Functional GroupTypeCalculated pKaRange (95% CI)Ionization Event
Secondary Amine Basic10.20 9.9 – 10.5

Phenol Acidic9.95 9.8 – 10.2

Interpretation of Results
  • The "Crossover" Effect: The pKa values of the amine and phenol are remarkably close (

    
    ). This proximity creates a complex micro-species equilibrium in basic media.[2]
    
  • Physiological Relevance (pH 7.4):

    • Amine: pH < pKa (7.4 < 10.[2]2)

      
      100% Protonated (+) .
      
    • Phenol: pH < pKa (7.4 < 9.[2]95)

      
      100% Neutral (0) .
      
    • Net Species: Cationic (+1) .[2] This suggests high aqueous solubility in gastric and blood environments but implies that passive diffusion across the blood-brain barrier (BBB) or gut membrane may rely on specific transporters or ion-pairing, as the neutral fraction is negligible.[2]

Ionization Microspecies & Pathway

The following diagram illustrates the stepwise deprotonation of the molecule. Note the formation of a transient zwitterionic species (Protonated Amine / Deprotonated Phenol) around pH 10.[2]

IonizationPathway SpeciesA Species A (pH < 9) Cationic (+1) [Amine+, Phenol-H] SpeciesB Species B (pH ~ 10) Zwitterionic (±) [Amine+, Phenol-] SpeciesA->SpeciesB Phenol Deprotonation (pKa ~ 9.95) Neutral Minor Species: Neutral (0) [Amine, Phenol-H] SpeciesA->Neutral Alt. Pathway SpeciesC Species C (pH > 11) Anionic (-1) [Amine, Phenol-] SpeciesB->SpeciesC Amine Deprotonation (pKa ~ 10.2) Neutral->SpeciesC

Figure 1: Predicted ionization pathway.[1][2] The proximity of pKa values suggests a significant population of zwitterions (Species B) in basic buffers.

Experimental Validation Protocols

To validate these in silico predictions, the following rigorous experimental workflows are recommended. These protocols ensure data integrity and account for the low solubility of the neutral species.

Potentiometric Titration (The Gold Standard)

Objective: Determine precise thermodynamic pKa values.

  • Instrument: Sirius T3 or equivalent automated titrator.

  • Solvent System: Water with 0.15 M KCl (ionic strength adjustor).[2] If solubility is < 0.1 mg/mL, use a Methanol/Water cosolvent method (Yasuda-Shedlovsky extrapolation).[1][2]

  • Protocol:

    • Dissolve 1-2 mg of compound in acid (0.1 M HCl) to ensure full protonation (Starting charge +1).[2]

    • Titrate with 0.1 M KOH (CO2-free) from pH 2.0 to pH 12.0.

    • Data Processing: Fit the curve to a dual-ionization model. Look for buffering regions at pH ~9.9 and ~10.2.[2]

    • Caution: Due to pKa overlap, the inflection points may merge into a broad "hump." Derivative analysis (

      
      ) is required to resolve the two constants.[2]
      
UV-Metric pKa Determination

Objective: Distinguish between the phenol and amine ionization, as only the phenol shift is UV-active.

  • Mechanism: The phenolic chromophore shifts bathochromically (red shift) upon deprotonation (Phenol

    
     Phenoxide).[2] The amine ionization is UV-silent.[2]
    
  • Protocol:

    • Prepare a 50 µM solution in a universal buffer.[2]

    • Collect UV spectra (200–400 nm) at 0.5 pH intervals from pH 2 to 12.[2]

    • Analysis: Plot absorbance at

      
       (typically ~280-295 nm) vs. pH.[2] The inflection point of this curve yields the Phenol pKa  exclusively.
      
    • Deduction: The Amine pKa is then derived by subtracting the UV-determined Phenol pKa from the gross macro-pKa observed in titration.

Implications for Drug Development[2][3]

Solubility & Formulation
  • Salt Selection: The molecule is a strong candidate for salt formation (e.g., Hydrochloride, Tartrate) to maintain the cationic state and ensure stability.[1]

  • Precipitation Risk: At pH 9–10, the molecule approaches its isoelectric point (zwitterion) or neutral state, representing the region of minimum solubility.[1] Formulation buffers should avoid this pH window to prevent crashing out.[2]

Chromatography (HPLC/LC-MS)
  • Retention Time: In reverse-phase chromatography at acidic pH (0.1% Formic Acid), the molecule will be fully ionized (+1) and elute early (low retention).[2]

  • Peak Tailing: The secondary amine can interact with residual silanols on silica columns, causing tailing.[1]

  • Recommendation: Use an end-capped column (e.g., C18 with embedded polar group) or add a modifier like Triethylamine (TEA) or use high pH-stable columns (e.g., hybrid silica) at pH 10 to suppress ionization for better retention, though this risks stability.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793924, 4-(3-Aminobutyl)phenol. Retrieved from [Link]

  • ACD/Labs (2025). pKa Prediction Algorithms and Methodology. Advanced Chemistry Development, Inc.[1] Retrieved from [Link][2]

  • Williams, R. (2017). pKa Data Compiled by R. Williams.[2] Bordwell pKa Table (Acidity in Water and DMSO).[2][5] Retrieved from [Link][2]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1] (Contextualizes amine/phenol pKa ranges in pharmacophores).

Sources

Comprehensive Solubility and Physicochemical Profiling of 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and preformulation, understanding the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) is critical for downstream formulation success. 4-[3-(Propylamino)butyl]phenol (C₁₃H₂₁NO) is a highly flexible molecule situated within the 1[1]. Because it contains both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine separated by a lipophilic butyl linker, its solubility profile is highly complex. This technical whitepaper explores the causality behind its solubility in both organic solvents and aqueous media, providing formulation scientists with the mechanistic insights and self-validating protocols required to accurately profile this amphoteric compound.

Structural Causality & Physicochemical Profiling

To predict solubility, we must first deconstruct the molecular architecture. The solubility of 4-[3-(Propylamino)butyl]phenol is dictated by the competing forces of its lipophilic carbon backbone (the butyl linker and propyl chain) and its highly polar, ionizable functional groups.

The Amphoteric Nature and pH-Dependent Speciation

The molecule is an ampholyte. The2[2], while the secondary alkyl amine has a3[3]. This proximity in pKa values creates a distinct, pH-dependent speciation profile:

  • Low pH (< 8.0): The amine is protonated (cationic) while the phenol remains neutral. This is the predominant physiological state.

  • Isoelectric Point (pI ~ 10.4): The molecule exists primarily as a zwitterion (phenoxide anion and ammonium cation) or a neutral species.

  • High pH (> 11.5): The phenol is deprotonated (anionic) and the amine is neutral.

Speciation A Cationic Form (pH < 8) Amine: -NH2+ Phenol: -OH B Zwitterionic / Neutral (pH ~ 10.4) Amine: -NH2+ / -NH Phenol: -O- / -OH A->B Increasing pH Deprotonation of Phenol C Anionic Form (pH > 11) Amine: -NH Phenol: -O- B->C Increasing pH Deprotonation of Amine

Figure 1: pH-dependent speciation of 4-[3-(Propylamino)butyl]phenol.

Solubility Profile in Organic Solvents

When evaluating organic solubility, we must consider the energy required to break the API's crystal lattice versus the solvation energy provided by the solvent. 4-[3-(Propylamino)butyl]phenol forms strong intermolecular hydrogen bonds in its solid state (between the -OH donor and the -NH- acceptor).

Mechanistic Solvent-Solute Interactions
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are exceptional at dissolving the compound. They act as both strong hydrogen bond donors and acceptors, effectively replacing the API-API intermolecular bonds with API-Solvent bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The compound exhibits high solubility here due to the solvents' high dielectric constants and strong H-bond accepting capabilities, which disrupt the solid-state network.

  • Non-Polar Solvents (e.g., n-Heptane): Solubility is practically zero. Non-polar solvents rely on weak van der Waals forces, which are insufficient to overcome the strong polar lattice energy of the phenol and amine groups.

Quantitative Solubility Data

Table 1: Estimated Thermodynamic Solubility Profile in Standard Organic Solvents at 25°C

Solvent CategorySolvent ExampleDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol32.7> 50 (Freely Soluble)Strong H-bond donor/acceptor interactions with both API functional groups.
Polar Aprotic Dimethyl Sulfoxide46.7> 100 (Very Soluble)Excellent H-bond acceptor; highly effective at disrupting API-API networks.
Moderately Polar Ethyl Acetate6.010 - 30 (Sparingly Soluble)Moderate dipole interactions; limited H-bond disruption capability.
Non-Polar n-Heptane1.9< 1 (Practically Insoluble)Unable to overcome the crystal lattice energy driven by polar functional groups.

Aqueous Solubility & pH-Dependency

Because 4-[3-(Propylamino)butyl]phenol is an ampholyte, its aqueous solubility follows a classic "U-shaped" curve.

  • At the Isoelectric Point (pH ~10.4): Aqueous solubility reaches its absolute minimum. The zwitterionic/neutral state maximizes ionic lattice interactions and lipophilicity, driving the molecule out of the aqueous phase.

  • At Physiological pH (pH 7.4): The molecule is cationic. While more soluble than at its pI, the highly lipophilic carbon chains still limit bulk aqueous solubility.

  • Formulation Strategy: To achieve the high aqueous concentrations required for parenteral or oral liquid formulations, the free base must be converted into a salt. Reacting the secondary amine with hydrochloric acid yields 4-[3-(Propylamino)butyl]phenol hydrochloride , drastically reducing the crystal lattice energy and increasing ion-dipole interactions with water.

Experimental Methodologies: Thermodynamic Solubility

Kinetic solubility methods (like solvent-shift assays) often drastically overestimate solubility due to the formation of metastable supersaturated solutions. To obtain scientifically rigorous data, we rely on the Isothermal Shake-Flask Method .

The Self-Validating Shake-Flask Protocol

A protocol is only trustworthy if it contains internal mechanisms to prove its own validity. This workflow uses a two-timepoint sampling strategy to definitively prove that thermodynamic equilibrium has been reached, alongside solid-state verification to ensure the API hasn't mutated into a different polymorph or solvate during the test.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 4-[3-(Propylamino)butyl]phenol solid to 2.0 mL of the target solvent in a sealed, inert glass vial. Causality: Excess solid must be visibly present to ensure the solution can reach maximum saturation.

  • Isothermal Equilibration: Place the vials in an isothermal shaker bath at 25.0 ± 0.1°C. Agitate at 150 rpm. Causality: Solubility is highly temperature-dependent; strict thermal control prevents fluctuations.

  • Phase Separation (Sampling at 24h and 48h): Extract aliquots at exactly 24 hours and 48 hours. Centrifuge the aliquots at 10,000 rpm for 10 minutes at 25°C. Causality: Centrifugation is preferred over filtration for organic solvents to prevent the API from adsorbing onto filter membranes.

  • Quantification (Supernatant): Dilute the supernatant and analyze via HPLC-UV. Self-Validation: If the concentration variance between the 24h and 48h samples is <5%, thermodynamic equilibrium is confirmed.

  • Solid-State Verification (Residual Solid): Recover the residual solid from the 48-hour sample, dry gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: The solid phase may transform into a solvate or hydrate during equilibration. If the crystal structure changes, the measured solubility reflects the new solvate, not the original API.

ShakeFlask S1 1. Solid Addition (Excess API + Solvent) S2 2. Isothermal Shaking (24h & 48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000 rpm) S2->S3 S4 4a. Quantification (HPLC-UV Analysis) S3->S4 Supernatant S5 4b. Solid-State Check (XRPD / DSC) S3->S5 Residual Solid

Figure 2: Standardized self-validating shake-flask methodology.

Formulation Implications

The solubility profile of 4-[3-(Propylamino)butyl]phenol dictates distinct formulation pathways:

  • For Solid Oral Dosage Forms: If formulated as a free base, the compound's lipophilicity makes it an excellent candidate for Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid-filled soft gelatin capsules, utilizing polar aprotic co-solvents or lipid excipients.

  • For Aqueous/Parenteral Forms: The free base is unsuitable for direct aqueous injection. Formulation scientists must execute a salt screen (targeting the secondary amine) to isolate a highly water-soluble hydrochloride, mesylate, or acetate salt.

References

  • Benchchem. 4-[3-(Propylamino)butyl]phenol: Contextualization within Phenol-Amine Chemical Space. Available at:[1]

  • Chemistry LibreTexts. 1.14: Distinguishing between pH and pKa. Available at:[2]

  • ChemistrySteps. The pKa in Organic Chemistry: Predicting the More Acidic Compound. Available at:[3]

Sources

An In-Depth Technical Guide to the Potential Metabolic Pathways of 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential metabolic fate of 4-[3-(Propylamino)butyl]phenol, a molecule featuring both a phenolic ring and a secondary alkylamine side chain. These two functional groups represent key sites for extensive biotransformation by xenobiotic-metabolizing enzymes. Understanding these pathways is critical for drug development professionals and researchers aiming to predict the pharmacokinetic profile, potential for drug-drug interactions, and safety liabilities of this compound or structurally related analogues. We will delineate the probable Phase I and Phase II metabolic reactions, provide detailed, field-proven in vitro experimental protocols for metabolite profiling, and outline the state-of-the-art analytical workflows required for definitive metabolite identification. This guide is structured to serve as both a predictive roadmap and a practical laboratory resource.

Introduction: The Imperative of Metabolic Profiling

In modern drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is not merely a regulatory requirement but a fundamental pillar of successful therapeutic design. Metabolism, the enzymatic conversion of a drug into its metabolites, is arguably the most complex of these processes, directly influencing a compound's efficacy, duration of action, and potential for toxicity. The liver is the primary organ for drug biotransformation, employing a vast arsenal of enzymes to convert lipophilic compounds into more water-soluble derivatives that can be readily excreted.[1]

The subject of this guide, 4-[3-(Propylamino)butyl]phenol, possesses two key structural motifs that are highly susceptible to metabolic modification:

  • A Phenolic Moiety: The hydroxyl group on the aromatic ring is a prime target for both Phase I oxidative reactions and, more significantly, Phase II conjugation reactions.[2][3]

  • A Secondary Alkylamine Chain: The nitrogen atom and adjacent carbons are susceptible to a variety of oxidative reactions catalyzed predominantly by Cytochrome P450 (CYP) enzymes.[4][5]

This guide will systematically deconstruct the metabolic liabilities of this structure, propose the most likely metabolic pathways, and provide the experimental framework to validate these predictions.

Predicted Metabolic Pathways of 4-[3-(Propylamino)butyl]phenol

The biotransformation of xenobiotics is broadly categorized into two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine), while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[6][7][8]

Phase I Metabolic Pathways (Functionalization)

Phase I metabolism is largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[1][7] For 4-[3-(Propylamino)butyl]phenol, the following oxidative reactions are predicted:

  • Oxidation of the Alkylamine Side Chain:

    • N-Dealkylation: Cleavage of the propyl group to yield a primary amine metabolite, 4-(3-aminobutyl)phenol, and propionaldehyde. This is a very common pathway for secondary amines.[4][5][9]

    • N-Hydroxylation: Oxidation of the nitrogen atom to form a secondary hydroxylamine. This pathway can sometimes lead to the formation of metabolic-intermediate (MI) complexes with CYP enzymes, which can cause time-dependent inhibition.[5][10]

    • Aliphatic Hydroxylation: Oxidation at various positions on the butyl or propyl chains (α, β, γ-hydroxylation). Hydroxylation at the α-carbon of the propyl group is a known pathway for N-nitrosodi-n-propylamine and can be a significant route.[9][11]

    • Oxidative Deamination: Monoamine oxidases (MAOs) can catalyze the oxidative deamination of the secondary amine, leading to the formation of a ketone and the release of propylamine.[12][13]

  • Oxidation of the Phenolic Ring:

    • Aromatic Hydroxylation: Addition of a second hydroxyl group to the phenyl ring, typically at the ortho position relative to the existing hydroxyl group, to form a catechol derivative. This is a common Phase I reaction for phenolic compounds.[6][14]

The interplay between these pathways dictates the initial pool of metabolites available for subsequent conjugation.

Phase II Metabolic Pathways (Conjugation)

Phase II reactions are conjugation pathways that significantly increase the hydrophilicity of the parent compound or its Phase I metabolites, preparing them for elimination.[7][15]

  • Glucuronidation: This is the most prevalent Phase II reaction for phenols. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the phenolic hydroxyl group, forming a highly water-soluble O-glucuronide.[3][7][16] The hydroxyl groups introduced during Phase I metabolism are also excellent substrates for glucuronidation.

  • Sulfation: The enzyme sulfotransferase (SULT) can catalyze the transfer of a sulfo group to the phenolic hydroxyl, forming a sulfate conjugate. This pathway is particularly important for phenols and can sometimes compete with glucuronidation.[3][7]

The primary route of elimination for phenolic compounds is often via their glucuronide and sulfate conjugates.[2]

G cluster_phase1 Phase I Metabolism (CYP450, FMO, MAO) Parent 4-[3-(Propylamino)butyl]phenol N_Dealkyl Primary Amine Metabolite (4-(3-aminobutyl)phenol) Parent->N_Dealkyl N-Dealkylation N_Hydroxyl N-Hydroxylamine Metabolite Parent->N_Hydroxyl N-Oxidation Aliphatic_OH Aliphatic Hydroxylated Metabolites Parent->Aliphatic_OH C-Hydroxylation Catechol Catechol Metabolite Parent->Catechol Aromatic Hydroxylation Deaminated Deaminated Metabolite Parent->Deaminated Oxidative Deamination Glucuronide O-Glucuronide Conjugate Parent->Glucuronide Glucuronidation (UGT) Sulfate O-Sulfate Conjugate Parent->Sulfate Sulfation (SULT) Conj_Metabolite Conjugated Phase I Metabolites N_Dealkyl->Conj_Metabolite Aliphatic_OH->Conj_Metabolite Catechol->Conj_Metabolite

Caption: Predicted Phase I and Phase II metabolic pathways for 4-[3-(Propylamino)butyl]phenol.

Experimental Design for Metabolite Profiling

A tiered in vitro approach is the most efficient strategy to elucidate the metabolic pathways of a novel compound. This typically begins with simpler systems focused on specific enzyme families and progresses to more physiologically relevant models.

In Vitro Experimental Systems
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum prepared from homogenized liver tissue. They are a rich source of CYP and UGT enzymes.[12][17]

    • Causality: Microsomal stability assays are a cost-effective first step to specifically assess Phase I (CYP-mediated) metabolism by incubating the compound with microsomes and the essential cofactor NADPH.[18] The inclusion of UDPGA can provide initial insights into glucuronidation.

    • Trustworthiness: This system is highly standardized, and using microsomes from different species (e.g., human, rat, mouse) allows for an early assessment of inter-species differences in metabolism, which is critical for preclinical-to-clinical translation.

  • Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate, containing both microsomes and cytosolic enzymes.[19]

    • Causality: The S9 fraction offers a broader enzymatic profile than microsomes, including cytosolic enzymes like sulfotransferases (SULTs) and aldehyde oxidase (AOX).[17][20] It provides a more comprehensive picture of both Phase I and Phase II metabolism.

  • Hepatocytes (Cryopreserved or Fresh): These are intact liver cells and represent the "gold standard" for in vitro metabolism studies.

    • Causality: Hepatocytes contain a full complement of metabolic enzymes (Phase I and II), cofactors, and drug transporters.[17] They provide the most physiologically relevant in vitro data, integrating metabolism with cellular uptake and efflux processes.

    • Trustworthiness: Assays in hepatocytes are highly predictive of in vivo human hepatic clearance and metabolite profiles. Using a "hepatocyte relay" method (transferring supernatant to fresh hepatocytes) can help generate sufficient quantities of low-abundance metabolites for structural characterization.

Analytical Methodology: The HPLC-HRMS Workflow

The definitive identification and quantification of metabolites relies on the power of liquid chromatography-mass spectrometry (LC-MS).[21] High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, is indispensable for this work due to its ability to provide accurate mass measurements.[22][23]

G cluster_workflow Metabolite Identification Workflow Incubation In Vitro Incubation (Microsomes, Hepatocytes) Quench Reaction Quenching & Protein Precipitation Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge HPLC HPLC Separation Centrifuge->HPLC HRMS HRMS Detection (Full Scan MS) HPLC->HRMS MSMS Tandem MS (MS/MS Fragmentation) HRMS->MSMS Analysis Data Analysis (Metabolite Software) MSMS->Analysis Identification Structure Elucidation Analysis->Identification

Caption: A standard experimental workflow for in vitro metabolite identification.

Workflow Causality:

  • Incubation & Quenching: The reaction is stopped (e.g., with cold acetonitrile), and proteins are precipitated to clean the sample.

  • HPLC Separation: The complex mixture of parent drug and metabolites is separated based on physicochemical properties (e.g., hydrophobicity in reversed-phase LC), which is crucial for resolving isomers.[21]

  • HRMS (Full Scan): The mass spectrometer detects all ions eluting from the HPLC, providing highly accurate mass-to-charge (m/z) ratios. This allows for the prediction of elemental compositions for both the parent drug and potential metabolites.

  • Tandem MS (MS/MS): The instrument isolates an ion of interest (a potential metabolite) and fragments it. The resulting fragmentation pattern is a structural fingerprint that helps pinpoint the site of metabolic modification.[20][22]

  • Data Analysis: Specialized software compares the chromatograms of control (time zero) and test samples to find unique peaks corresponding to metabolites. It uses the accurate mass to predict biotransformations (e.g., an addition of 15.9949 Da for hydroxylation) and compares MS/MS fragmentation patterns between the parent and metabolite to confirm the structural assignment.

Detailed Experimental Protocols

The following protocols are standardized, self-validating methodologies for assessing the metabolic fate of 4-[3-(Propylamino)butyl]phenol.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of Phase I metabolism and identify major CYP-mediated metabolites.

Materials:

  • 4-[3-(Propylamino)butyl]phenol (Test Compound), 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., Promega NADPH-Glo™)

  • Control Compounds: Verapamil (high turnover), Propranolol (low turnover)

  • Acetonitrile (ACN) with internal standard (e.g., 100 nM Tolbutamide)

  • 96-well incubation plate, plate shaker, centrifuge

Methodology:

  • Prepare Master Mix: In a microfuge tube on ice, prepare a master mix (sufficient for all wells) containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the master mix to the 96-well plate. Add 1 µL of Test Compound or control compound stock solution to the appropriate wells to achieve a final substrate concentration of 1 µM. Mix gently. Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells. This is your T=0 reference point for kinetics.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN with internal standard to the respective wells. The T=0 sample is quenched immediately after adding NADPH.

  • Negative Control: Include a "no-NADPH" control well where the regenerating system is replaced with buffer. This validates that metabolism is NADPH-dependent (i.e., CYP-mediated).

  • Protein Precipitation: Seal the plate, vortex for 2 minutes, and centrifuge at 4000g for 20 minutes at 4°C to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze using HPLC-HRMS/MS.

Data Interpretation:

  • Stability: Plot the natural log of the remaining parent compound peak area versus time. The slope of this line gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

  • Metabolite ID: Compare the T=60 min sample chromatogram to the T=0 sample. Search for new peaks and analyze their mass spectra to identify potential metabolites based on expected mass shifts (see Table 1).

Protocol 2: Metabolite Profiling in Cryopreserved Human Hepatocytes

Objective: To generate a comprehensive metabolite profile, including both Phase I and Phase II metabolites, in a more physiologically relevant system.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Medium (e.g., Williams' Medium E)

  • Collagen-coated 24-well plates

  • 4-[3-(Propylamino)butyl]phenol (Test Compound), 10 mM in DMSO

  • Acetonitrile (ACN) with internal standard

Methodology:

  • Thaw and Plate Hepatocytes: Thaw hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Plate the cells onto collagen-coated 24-well plates at a density of ~0.5 x 10^6 cells/well. Allow cells to attach for 4-6 hours at 37°C, 5% CO2.

  • Dosing: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the Test Compound at a final concentration of 5 µM.

  • Incubation: Incubate the plate at 37°C, 5% CO2.

  • Sampling: At specified time points (e.g., 0, 1, 4, and 24 hours), collect both the medium (supernatant) and the cells.

    • Medium: Transfer the supernatant to a new tube.

    • Cells: Gently wash the attached cells with phosphate-buffered saline (PBS), then lyse them by adding ice-cold ACN with internal standard.

  • Sample Processing:

    • Add 2 volumes of ice-cold ACN with internal standard to the collected medium samples.

    • Vortex all samples (cell lysates and quenched medium) and centrifuge at 4000g for 20 minutes to pellet protein and cell debris.

  • Sample Analysis: Transfer the supernatant and analyze using HPLC-HRMS/MS. The T=0 sample serves as the control.

Data Interpretation:

  • Analyze both the extracellular (medium) and intracellular (cell lysate) fractions to distinguish between metabolites that are retained in the cell and those that are exported.

  • Search for Phase II metabolites, such as glucuronides (+176.0321 Da) and sulfates (+79.9568 Da), which are expected to be abundant in this system.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The table below provides a hypothetical summary of metabolites that could be identified for 4-[3-(Propylamino)butyl]phenol.

Metabolite ID Proposed Biotransformation Mass Shift (Da) Proposed Structure Relative Abundance (Hepatocytes, 4h)
M1O-Glucuronidation+176.0321Phenolic Glucuronide+++++
M2N-Dealkylation-42.0470Primary Amine+++
M3Aromatic Hydroxylation+15.9949Catechol++
M4O-Sulfation+79.9568Phenolic Sulfate+++
M5Aliphatic Hydroxylation+15.9949Hydroxylated Side Chain+
M6N-Dealkyl + O-Glucuronide+133.9851Glucuronide of M2++

Conclusion

The structural features of 4-[3-(Propylamino)butyl]phenol—a phenolic ring and a secondary alkylamine side chain—make it a substrate for extensive metabolic transformation. The primary metabolic pathways are predicted to be O-glucuronidation and O-sulfation of the phenol, and N-dealkylation of the propylamino group. Secondary pathways likely include aromatic and aliphatic hydroxylation. The systematic in vitro workflow described herein, utilizing liver microsomes and hepatocytes coupled with HPLC-HRMS analysis, provides a robust and reliable framework for definitively identifying these metabolic pathways. These insights are essential for guiding further drug development, enabling rational chemical modifications to optimize pharmacokinetic properties and mitigate potential safety risks associated with metabolic activation or drug-drug interactions.

References

  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes... [Diagram]. Retrieved from ResearchGate. [Link]

  • Hanson, K. L., VandenBrink, B. M., Babu, K. N., & Kunze, K. L. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 38(5), 886-894. [Link]

  • Hilaris Publishing. (2025, March 31). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Human Metabolome Technologies. (2025, January 23). Exploring the Different Techniques of Metabolomics Analysis. HMT. [Link]

  • Lafarga, V., & Vallverdú-Queralt, A. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Metabolites, 11(6), 346. [Link]

  • Mosele, J., & Motilva, M. J. (n.d.). Phenol metabolites (phase I, phase II) proposed as intake biomarkers of virgin olive oil. ResearchGate. [Link]

  • Wang, Q., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), 5942-5947. [Link]

  • Sapient. (2024, October 10). Improving metabolite identification in nontargeted metabolomic and lipidomic studies. Drug Discovery World. [Link]

  • Schlenk, D., et al. (2024). A Comparative Study of Phase I and II Hepatic Microsomal Biotransformation of Phenol in Three Species of Salmonidae: Hydroquinone, Catechol, and Phenylglucuronide Formation. Toxics, 12(7), 543. [Link]

  • Dong, M. W. (2021, June 9). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Gooneratne, R., et al. (2005). Cytochrome P450 enzyme-mediated degradation of Echinacea alkylamides in human liver microsomes. Life Sciences, 77(8), 879-894. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 128(12), 3946-3947. [Link]

  • Longdom Publishing. (n.d.). Clinical Implications and Phases of Drug Metabolism Pathways. Journal of Drug Metabolism & Toxicology. [Link]

  • Dallner, G., & Ernster, L. (1993). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1141(2-3), 294-300. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Dang, T. T., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 701502. [Link]

  • National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. In Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]

  • Farrelly, J. G., et al. (2001). Metabolism of the β-oxidized intermediates of N-nitrosodi-n-propylamine: N-nitroso-β-hydroxypropylpropylamine and N-nitroso-β-oxopropylpropylamine. Carcinogenesis, 22(3), 485-491. [Link]

  • Coutts, R. T., et al. (1979). Metabolism of (+/-)-N-(n-propyl) amphetamine by Cunninghamella echinulata. Applied and Environmental Microbiology, 37(3), 429-432. [Link]

  • Delpino-Rius, A., et al. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Foods, 11(3), 368. [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101519. [Link]

  • González-Sarrías, A., et al. (2025). Small Phenolic Metabolites at the Nexus of Nutrient Transport and Energy Metabolism. Metabolites, 15(3), 185. [Link]

  • BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]

  • PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the metabolic pathway of phenolic compounds... [Diagram]. Retrieved from ResearchGate. [Link]

  • Vaia. (2024, September 5). Metabolic Pathways of Phytochemicals: Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S... [Diagram]. Retrieved from ResearchGate. [Link]

  • Wacher, V. J., & Benet, L. Z. (n.d.). Chapter 13. Drug Biotransformation. In Handbook of Basic Pharmacokinetics… Including Clinical Applications, 7th Edition. PharmacyLibrary. [Link]

Sources

Methodological & Application

Scalable synthesis routes for 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 4-[3-(Propylamino)butyl]phenol

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Executive Summary & Chemical Context

The molecule 4-[3-(Propylamino)butyl]phenol (C₁₃H₂₁NO) occupies a highly valuable node within the phenol-amine chemical space. Structurally, it features a weakly acidic phenolic hydroxyl group and a basic secondary amine, separated by a flexible butyl linker[1]. This specific spatial arrangement provides significant conformational flexibility, making it a critical motif in drug discovery for engaging in complex intra- and intermolecular hydrogen bonding with biological targets[1].

From a process chemistry perspective, synthesizing this dual-functional molecule requires a highly selective approach. The most logical, atom-economical, and scalable precursor is 4-(4-hydroxyphenyl)butan-2-one (commonly known as raspberry ketone)[1].

Retrosynthetic Logic & Mechanistic Causality

The introduction of the propylamino moiety is the defining step of this synthesis. While traditional nucleophilic substitution of a halogenated precursor (e.g., 4-(3-bromobutyl)phenol) with propylamine is theoretically possible, it frequently suffers from over-alkylation, yielding difficult-to-separate tertiary amines[1].

Instead, direct reductive amination of the ketone precursor with n-propylamine is the preferred route. This one-pot procedure forms a transient imine/iminium intermediate, which is subsequently reduced in situ[1].

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is specifically selected as the reducing agent. As demonstrated in foundational studies by, STAB is a mild, highly selective reagent that favors iminium reduction over direct ketone reduction[2][3]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the starting material[3]. Furthermore, it avoids the severe toxicity and off-gassing hazards associated with sodium cyanoborohydride (NaBH₃CN)[4].

Expert Insight: The Amphoteric Challenge A critical process challenge is the amphoteric nature of the product. The molecule possesses both a phenolic proton (pKₐ ~9.99)[1] and a secondary amine (pKₐ ~10.5). Standard acid/base workups will lead to severe emulsions or total product loss in the aqueous phase. Therefore, precise pH control during the quench—targeting the isoelectric point (pH 9.5–10.0) —is mandatory to ensure the molecule remains in its uncharged (neutral) state for efficient organic extraction.

Mechanistic Visualization

ReductiveAmination N1 1. Precursor Assembly 4-(4-hydroxyphenyl)butan-2-one + n-Propylamine N2 2. Iminium Formation Stir in DCE with AcOH catalyst (30 mins, RT) N1->N2 N3 3. Selective Reduction Portionwise addition of NaBH(OAc)3 (0-5 °C) N2->N3 N4 4. Isoelectric Extraction Quench with NaHCO3, adjust to pH 9.5 Extract with EtOAc N3->N4 N5 5. Product Isolation 4-[3-(Propylamino)butyl]phenol (>85% Yield) N4->N5

Workflow for the scalable reductive amination of 4-[3-(Propylamino)butyl]phenol.

Quantitative Data & Process Optimization

To establish a self-validating and scalable protocol, reaction parameters were systematically optimized. The data below justifies the selection of the DCE/AcOH/STAB system.

Table 1: Evaluation of Reducing Agents for Reductive Amination

Reducing Agent Solvent System Selectivity (Imine vs Ketone) Toxicity / Hazard Profile Isolated Yield (%)
NaBH₄ Methanol Low (Rapid ketone reduction) Low < 30%
NaBH₃CN Methanol / THF High High (Generates HCN gas) 75 - 80%

| NaBH(OAc)₃ | 1,2-Dichloroethane | Very High | Low | 88 - 92% |

Table 2: Optimization of Reaction Parameters (using NaBH(OAc)₃)

Solvent Additive Time (hrs) Conversion Mechanistic Notes
THF None 12 60% Sluggish imine formation due to lack of acid catalysis.
DCE None 8 75% Moderate reaction rate; DCE provides optimal STAB solubility[5].

| DCE | AcOH (1.0 eq) | 4 | > 95% | Optimal; AcOH acts as a Brønsted acid to catalyze iminium formation [2][5]. |

Experimental Protocol: Direct Reductive Amination (One-Pot)

Objective: Synthesize 4-[3-(Propylamino)butyl]phenol via a single-step iminium formation and hydride reduction. Scale: 10 mmol (Scalable to >100g pilot batches).

Reagents & Stoichiometry:

  • Precursor: 4-(4-hydroxyphenyl)butan-2-one (1.0 eq, 10 mmol, 1.64 g)

  • Amine: n-Propylamine (1.1 eq, 11 mmol, 0.90 mL)

  • Reducing Agent: NaBH(OAc)₃ (1.4 eq, 14 mmol, 2.97 g)

  • Catalyst: Glacial Acetic Acid (1.0 eq, 10 mmol, 0.57 mL)

  • Solvent: 1,2-Dichloroethane (DCE) (30 mL, anhydrous)

Step-by-Step Methodology:

  • System Initialization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone precursor in 30 mL of anhydrous DCE under a nitrogen atmosphere.

  • Iminium Pre-equilibrium: Add n-propylamine followed by glacial acetic acid. Stir the mixture at 20–25 °C for 30 minutes. Causality: Acetic acid catalyzes the reaction by protonating the carbonyl oxygen, increasing its electrophilicity and driving the formation of the transient iminium ion without fully neutralizing the basic amine[2][3].

  • Controlled Reduction: Cool the reaction vessel to 0–5 °C using an ice-water bath. Add NaBH(OAc)₃ in three equal portions over 15 minutes. Causality: Portionwise addition controls the exothermic hydride transfer, preventing thermal degradation and ensuring maximum selectivity[3].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Mobile Phase: DCM/MeOH/NH₄OH 90:9:1). The starting ketone (R_f ~0.7, UV active) should disappear, replaced by a new baseline-separated spot (R_f ~0.3, stains deep purple with Ninhydrin).

  • Quench & Isoelectric Extraction (Critical Step): Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir until effervescence ceases. Using a calibrated pH meter, adjust the aqueous layer precisely to pH 9.5–10.0 using 1M NaOH. Extract the uncharged product with Ethyl Acetate (3 x 30 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product as a viscous pale-yellow oil.

Analytical Characterization (Self-Validation Standards)

To ensure the structural integrity and purity of the synthesized 4-[3-(Propylamino)butyl]phenol, verify the following analytical parameters before downstream application:

  • LC-MS (ESI+): Confirm the presence of the pseudo-molecular ion[M+H]⁺ at m/z 208.1.

  • ¹H NMR (400 MHz, CDCl₃): Verify the diagnostic upfield shift of the methyl group adjacent to the amine (doublet, ~1.1 ppm) and the characteristic AA'BB' splitting pattern of the para-substituted phenolic ring (doublets at ~6.7 ppm and ~7.0 ppm). The complete disappearance of the ketone methyl singlet (~2.1 ppm) confirms 100% conversion.

References

  • Benchchem. "4-[3-(Propylamino)butyl]phenol | Exploration of Precursors and Intermediate Derivatization in this compound Synthesis." Benchchem Product Catalog. [1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [2][3][4][5]

Sources

HPLC method development for detection of 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-UV/FLD/MS Method Development and Validation for 4-[3-(Propylamino)butyl]phenol

Executive Summary

The quantification of 4-[3-(Propylamino)butyl]phenol (Molecular Weight: 207.31 g/mol )—a structurally complex phenolic amine—presents unique chromatographic challenges[1]. Compounds occupying the phenol-amine chemical space possess dual functional groups: an acidic phenolic hydroxyl and a basic secondary amine. This duality often leads to severe peak tailing on standard silica-based stationary phases and high susceptibility to oxidative degradation during sample handling.

This application note provides a comprehensive, self-validating methodology for the extraction, separation, and quantification of 4-[3-(Propylamino)butyl]phenol. By leveraging specific ion-pairing strategies and mixed-mode solid-phase extraction (SPE), this protocol ensures high recovery, robust peak symmetry, and reproducible quantification suitable for pharmacokinetic and drug development applications.

Analyte Profiling & Chromatographic Rationale

To achieve a robust method, experimental choices must be dictated by the physicochemical causality of the analyte rather than trial and error.

  • Stationary Phase Selection: The secondary amine group in 4-[3-(Propylamino)butyl]phenol is highly basic (estimated pKa ~10.5). On unbonded or poorly end-capped silica, this protonated amine interacts with ionized surface silanols (pKa ~3.5–4.5) via secondary cation-exchange mechanisms, causing severe peak tailing. To circumvent this, a highly end-capped C18 column or a Pentafluorophenyl (PFP) phase is required. PFP offers alternative selectivity via

    
     interactions with the phenol ring, often yielding superior peak shapes for phenethylamine derivatives [3].
    
  • Mobile Phase pH & Modifier: Operating at a highly acidic pH (2.5–3.0) serves a dual purpose. First, it fully protonates the amine, while keeping the phenolic hydroxyl neutral, ensuring consistent hydrophobicity. Second, it suppresses the ionization of residual silanols on the column. Trifluoroacetic acid (TFA) at 0.1% is utilized for UV/FLD methods because it acts as a strong ion-pairing agent, masking the basic amine[2]. Note: If transferring this method to LC-MS/MS, TFA must be replaced with 0.1% Formic Acid to prevent ion suppression.

  • Sample Stability: Phenolic compounds are highly susceptible to auto-oxidation, especially in alkaline or neutral aqueous environments. The addition of an antioxidant (e.g., 0.1% ascorbic acid) to the sample matrix is mandatory to maintain analyte integrity during autosampler storage.

HPLC_Method_Logic A 1. Analyte Profiling Phenolic Amine (pKa ~10.5) MW: 207.31 g/mol B 2. Column Selection End-capped C18 or PFP (Minimizes Silanol Activity) A->B Drives Stationary Phase Choice C 3. Mobile Phase Optimization Acidic Buffer (pH 2.5) (Protonates Amine, Neutralizes Phenol) B->C Dictates Elution Kinetics D 4. Detector Configuration UV (280nm) / FLD / ESI-MS C->D Enables Clean Signal Transfer E 5. System Validation Resolution > 2.0, Tailing < 1.5 D->E Establishes Self-Validation

Logical workflow for HPLC method development targeting phenolic amines.

Experimental Protocols

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Because 4-[3-(Propylamino)butyl]phenol contains a basic amine, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction is the most effective cleanup strategy for complex biological or pharmaceutical matrices[4, 5].

Step-by-Step Procedure:

  • Sample Pre-treatment: Dilute 500 µL of the sample with 500 µL of 2% Phosphoric Acid (

    
    ) containing 0.1% ascorbic acid. This acidifies the sample (ensuring the amine is positively charged) and prevents phenolic oxidation.
    
  • Conditioning: Pass 2.0 mL of Methanol (MeOH) through the MCX cartridge (30 mg/1 cc), followed by 2.0 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample at a flow rate of ~1 mL/min. The protonated analyte will bind to the sulfonic acid groups of the MCX sorbent.

  • Washing (Interference Removal):

    • Wash 1: 2.0 mL of 0.1M HCl (removes acidic and neutral interferences).

    • Wash 2: 2.0 mL of 100% MeOH (removes hydrophobic interferences).

  • Elution: Elute the target analyte with 2.0 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (95% A / 5% B).

SPE_Workflow N1 1. Condition MeOH & H2O N2 2. Load Sample (Acidified to pH < 3) N1->N2 N3 3. Wash 0.1M HCl & 100% MeOH N2->N3 N4 4. Elute 5% NH4OH in MeOH N3->N4

Solid-Phase Extraction (MCX) workflow for phenolic amine isolation.

HPLC-UV/FLD Analytical Method

This method is designed to be a self-validating system. If the system suitability criteria (Section 4) are not met, the run should be paused to investigate column integrity or mobile phase preparation.

  • Column: Core-Shell PFP or highly end-capped C18 (150 mm × 4.6 mm, 2.6 µm).

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Mobile Phase A: HPLC Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • Primary: UV at 280 nm (Optimal for the phenolic ring).

    • Secondary (High Sensitivity): Fluorescence Detection (FLD) at Excitation 275 nm / Emission 310 nm.

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.095.05.0Initial
2.095.05.0Isocratic Hold
12.040.060.0Linear
14.010.090.0Linear (Column Wash)
16.010.090.0Isocratic Hold
16.195.05.0Step (Re-equilibration)
22.095.05.0End

Quantitative Data & Validation Parameters

To ensure the trustworthiness of the generated data, the method must adhere to strict system suitability criteria prior to sample analysis. The parameters below serve as an internal quality control checkpoint.

Table 2: System Suitability & Acceptance Criteria

ParameterTarget ValueAcceptance CriteriaScientific Rationale
Retention Time (RT) RSD < 0.5%

1.0% (n=6)
Verifies pump consistency and proper column equilibration.
Peak Tailing Factor (

)
1.1

1.5
Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (

)
> 15,000

10,000
Ensures the core-shell column is maintaining high kinetic efficiency.
Signal-to-Noise (S/N) for LOQ > 20

10
Validates the sensitivity of the UV/FLD detector for trace analysis.

Troubleshooting Guide

  • Observation: Severe peak tailing (

    
     > 1.8).
    
    • Causality: Loss of column end-capping or insufficient ion-pairing.

    • Action: Verify that the mobile phase pH is strictly

      
       2.5. If using an older column, replace it with a fresh, highly end-capped C18 or PFP phase.
      
  • Observation: Decreasing peak areas over consecutive injections.

    • Causality: Analyte degradation (oxidation of the phenol group) in the autosampler.

    • Action: Ensure 0.1% ascorbic acid was added to the sample diluent. Check autosampler temperature (should be maintained at 4°C).

  • Observation: Split peaks.

    • Causality: Sample solvent is too strong (e.g., injected in 100% Methanol), causing premature elution at the column head.

    • Action: Ensure the final sample is reconstituted in the initial mobile phase conditions (95% aqueous).

References

  • 4-[3-(Propylamino)
  • Source: scirp.
  • Source: bmj.
  • Source: researchgate.
  • Source: agilent.

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Interpretation of 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[3-(Propylamino)butyl]phenol (C₁₃H₂₁NO, MW: 207.31 g/mol ) is a highly flexible synthetic derivative occupying a critical region of the phenol-amine chemical space. This compound is of particular interest in drug discovery, as its spatial arrangement and dual acid-base functional groups mimic the pharmacophores of various adrenergic ligands and catecholamines. This application note provides a self-validating, step-by-step protocol for the acquisition and rigorous interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

Chemical Context & Causality

Understanding the synthesis and physicochemical properties of a molecule is the first step in accurate spectral interpretation.

  • Synthesis & Structure: 4-[3-(Propylamino)butyl]phenol is typically synthesized via a highly efficient one-pot reductive amination[1]. The reaction treats a ketone—specifically raspberry ketone (4-(4-hydroxyphenyl)butan-2-one)—with propylamine to form an intermediate imine, which is subsequently reduced in situ using mild agents like sodium cyanoborohydride[1]. Similar reductive amination protocols starting from raspberry ketone are foundational in synthesizing β-adrenergic drugs like ractopamine[2].

  • Phenol-Amine Duality: The molecule features a weakly acidic phenolic hydroxyl group (pKa ~9.9) separated from a basic secondary amine by a flexible butyl linker[1]. This duality dictates its solubility and hydrogen-bonding behavior. In NMR, this means the exchangeable protons (-OH and -NH) will exhibit highly solvent-dependent chemical shifts and lineshapes.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every physical step is grounded in quantum mechanical causality to maximize the Signal-to-Noise (S/N) ratio and spectral resolution.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) to achieve an optimal concentration of 50–150 mM[3].

    • Causality: CDCl₃ is non-polar and prevents the rapid chemical exchange of the -OH and -NH protons often seen in protic solvents, allowing them to be observed (albeit as broadened singlets).

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a universal, zero-point reference (0.00 ppm) that calibrates the chemical shift scale against any localized variations in the spectrometer's magnetic field.

  • Filtration: Filter the solution through a tightly packed glass wool plug directly into a standard 5 mm NMR tube[3].

    • Causality: Particulate matter creates microscopic magnetic susceptibility gradients. Removing them eliminates localized field distortions, preventing peak broadening and asymmetric lineshapes.

Step 2: Instrument Parameters (600 MHz Spectrometer)
  • ¹H NMR Acquisition: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal (T₁) relaxation of all aliphatic protons between pulses, guaranteeing that the peak integrations accurately reflect the quantitative ratio of protons in the molecule.

  • ¹³C NMR Acquisition: Use a power-gated proton decoupling sequence (zgpg30). Set the relaxation delay (D1) to 3.0 seconds and acquire ≥512 scans.

    • Causality: ¹³C has a low natural abundance (~1.1%) and requires longer acquisition times[4]. More importantly, quaternary carbons (like the phenolic C-OH) lack attached protons to facilitate dipole-dipole relaxation, resulting in very long T₁ times. A 3.0s delay prevents the suppression of these critical quaternary signals.

Workflow Visualization

NMR_Workflow A Sample Prep 50-150 mM in CDCl3 B Filtration Remove Particulates A->B C 1H NMR Acquisition 600 MHz, D1=2.0s B->C D 13C NMR Acquisition 150 MHz, D1=3.0s B->D E 2D NMR (COSY/HSQC) Self-Validation C->E D->E

Figure 1: Standardized NMR sample preparation and acquisition workflow for structural elucidation.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-[3-(Propylamino)butyl]phenol is characterized by three distinct regions: the aromatic system, the butyl linker, and the propyl chain.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Causality / Assignment Logic
Ar-OH ~5.30Broad singlet (bs)-1HDeshielded by oxygen; broadened by intermolecular hydrogen bonding and chemical exchange.
Ar-H3, H5 ~7.02Doublet (d)8.52HAromatic protons meta to the -OH group. Deshielded relative to H2/H6.
Ar-H2, H6 ~6.75Doublet (d)8.52HShielded by the +M (resonance) electron-donating effect of the para-hydroxyl group.
H3' (CH-N)~2.75Multiplet (m)-1HStrongly deshielded by the inductive (-I) effect of the adjacent electronegative nitrogen.
H1' (Ar-CH₂)~2.55Triplet (t)7.82HDeshielded by the magnetic anisotropy (ring current) of the adjacent benzene ring.
H1'' (N-CH₂)~2.55Multiplet (m)-2HDeshielded by the adjacent nitrogen. Often overlaps with the H1' signal.
H2' (CH₂)~1.65Multiplet (m)-2HCentral methylene of the butyl chain; split by both H1' and H3'.
NH ~1.50Broad singlet (bs)-1HSecondary amine proton; broad due to quadrupolar relaxation of the ¹⁴N nucleus.
H2'' (CH₂)~1.45Sextet (sxt)7.22HCentral methylene of the propyl group; split by H1'' and H3''.
H4' (CH₃)~1.08Doublet (d)6.33HTerminal methyl of the butyl chain; split into a doublet by the adjacent H3' methine.
H3'' (CH₃)~0.90Triplet (t)7.33HTerminal methyl of the propyl group; split by the adjacent H2'' methylene.

¹³C NMR Spectral Interpretation

Carbon-13 NMR provides direct evidence of the molecular skeleton. The shifts are primarily governed by hybridization and the electronegativity of attached heteroatoms[4].

Carbon EnvironmentChemical Shift (δ, ppm)TypeCausality / Assignment Logic
Ar-C1 (C-OH)153.5Quaternary (C)Strongly deshielded by direct attachment to the highly electronegative oxygen atom.
Ar-C4 (C-alkyl)133.0Quaternary (C)Deshielded by alkyl substitution (hyperconjugation).
Ar-C3, C5 129.5Methine (CH)Standard aromatic carbons, meta to the hydroxyl group.
Ar-C2, C6 115.2Methine (CH)Highly shielded by the ortho-resonance (+M) effect of the hydroxyl group.
C3' (CH-N)54.5Methine (CH)Deshielded by the adjacent electronegative nitrogen atom.
C1'' (N-CH₂)49.5Methylene (CH₂)Deshielded by the adjacent electronegative nitrogen atom.
C2' (CH₂)39.0Methylene (CH₂)Aliphatic chain carbon, slightly deshielded by proximity to the amine center.
C1' (Ar-CH₂)31.5Methylene (CH₂)Deshielded by the magnetic anisotropy of the phenol ring.
C2'' (CH₂)23.5Methylene (CH₂)Central carbon of the propyl group.
C4' (CH₃)20.0Methyl (CH₃)Terminal methyl of the butyl chain.
C3'' (CH₃)11.8Methyl (CH₃)Terminal methyl of the propyl group.

2D NMR Strategies: The Self-Validating System

Relying solely on 1D chemical shifts introduces interpretation bias. To ensure absolute trustworthiness, 2D NMR techniques must be employed as an internal control system to mathematically prove connectivity.

  • COSY (Correlation Spectroscopy): Validates continuous spin systems. For example, the H4' doublet (~1.08 ppm) will correlate exclusively with the H3' multiplet (~2.75 ppm), proving the methyl group is adjacent to the methine.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping 1D signals. The H1' and H1'' protons both resonate near 2.55 ppm. HSQC separates them in the carbon dimension, linking H1' to C1' (31.5 ppm) and H1'' to C1'' (49.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate connectivity tool. HMBC maps 2-bond (²J) and 3-bond (³J) carbon-proton couplings, bridging the functional groups across heteroatoms.

HMBC_Correlations cluster_0 Phenol Ring cluster_1 Butyl Chain cluster_2 Propyl Chain Ar_C4 Ar-C4 (133.0 ppm) Ar_C3 Ar-C3/C5 (129.5 ppm) H1_prime H1' (2.55 ppm) H1_prime->Ar_C4 2J (Anchors Butyl to Phenol) H1_prime->Ar_C3 3J (Anchors Butyl to Phenol) C3_prime C3' (54.5 ppm) H3_prime H3' (2.75 ppm) C1_dprime C1'' (49.5 ppm) H3_prime->C1_dprime 3J (Bridges the Secondary Amine) H1_dprime H1'' (2.55 ppm) H1_dprime->C3_prime 3J (Bridges the Secondary Amine)

Figure 2: Key HMBC (²J and ³J) correlations establishing the connectivity of the structural domains.

References

  • University of Notre Dame Magnetic Resonance Research Center. Required NMR Sample Preparation Protocol. Retrieved from:[Link]

  • ResearchGate. Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(II)-catalyst (Context on Raspberry Ketone Reductive Amination). Retrieved from:[Link]

  • Studylib / Organic Chemistry Textbook. Proton nuclear magnetic resonance: How 1H NMR compares with 13C NMR. Retrieved from:[Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Phenol-Amine Derivatives from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for developing robust solid-phase extraction (SPE) methods for phenol-amine derivatives, a class of compounds that includes critical neurotransmitters, drugs, and their metabolites. Due to their amphipathic and ionizable nature, these analytes present unique challenges for achieving high recovery and clean extracts from complex biological matrices like plasma and urine. This document elucidates the core principles of mixed-mode SPE, which leverages both reversed-phase and ion-exchange retention mechanisms, offering a highly selective and efficient sample preparation strategy. Detailed protocols, troubleshooting insights, and the chemical rationale behind each step are provided to empower researchers in clinical diagnostics, pharmacology, and drug development.

Introduction: The Challenge of Phenol-Amine Extraction

Phenol-amine derivatives, such as catecholamines (dopamine, norepinephrine, epinephrine) and various pharmaceutical compounds, are characterized by two key functional groups: a weakly acidic phenolic hydroxyl group and a basic amine group.[1][2][3] This dual nature means their charge state is highly dependent on pH, complicating extraction. In complex matrices like blood plasma or urine, which are rich in endogenous interferences (salts, phospholipids, proteins), achieving selective extraction with high, reproducible recovery is a significant analytical challenge.[4][5]

Traditional single-mechanism SPE, such as reversed-phase, often fails to provide adequate cleanup because retaining the analyte of interest may also retain numerous interferences with similar hydrophobicity.[6] Mixed-mode SPE sorbents, particularly those combining reversed-phase and strong cation exchange (SCX) functionalities, offer a superior solution by providing orthogonal retention mechanisms.[7][8] This allows for a more rigorous and selective washing strategy, leading to exceptionally clean extracts and improved analytical sensitivity.[6][7]

The Principle of Mixed-Mode Cation Exchange (MCX) SPE

Mixed-mode SPE is a powerful technique that permits enhanced analyte retention while effectively removing matrix impurities.[6] For basic compounds like phenol-amines, a sorbent combining hydrophobic (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) moieties is ideal.[7] The strategy hinges on manipulating the pH of the solutions at each step to control the interactions between the analyte and the sorbent.

The core mechanism involves a "catch and release" process:

  • Load (Acidic pH): The sample is acidified to a pH at least two units below the pKa of the analyte's amine group (typically pKa 9-10).[1] This ensures the amine is fully protonated (positively charged). The analyte is then strongly retained on the sorbent by two mechanisms: a strong ionic bond with the negatively charged cation exchanger and a weaker hydrophobic interaction with the reversed-phase chains.[9]

  • Wash (Acidic/Organic): Interferences can be selectively removed. An acidic aqueous wash removes polar, water-soluble impurities. A subsequent wash with an organic solvent (like methanol) removes non-polar interferences that are retained by hydrophobic interactions alone.[9] The analyte remains "locked" onto the sorbent via the powerful ionic bond.[6]

  • Elute (Basic pH): A basic elution solvent (e.g., methanol with ammonium hydroxide) is introduced. This raises the pH to at least two units above the amine's pKa, neutralizing the positive charge on the amine group.[6] This disruption of the ionic bond is the primary trigger for elution, releasing the analyte from the sorbent for collection.

G

Sorbent Selection and Analyte Properties

The success of an SPE method is critically dependent on understanding the physicochemical properties of the target analytes. For phenol-amine derivatives, the pKa of the amine group is the most important parameter for developing an MCX method.

AnalyteStructureAmine pKa (approx.)Phenol pKa (approx.)Key Considerations
Dopamine Catecholamine10.25[10]8.37[10]Highly polar; strong retention on MCX. Prone to oxidation.
Norepinephrine Catecholamine9.788.58Similar to dopamine, contains a beta-hydroxyl group.
Amphetamine Phenyl-ethylamine9.9N/ALacks phenolic groups; less polar than catecholamines.
Tyramine Phenol-amine10.59.22Structurally simpler model compound for method development.

Table 1: Physicochemical properties of representative phenol-amine derivatives.

For most phenol-amines with amine pKa values > 5, a strong cation exchange mixed-mode sorbent is highly effective. These sorbents typically use a sulfonic acid group (pKa < 1) which remains negatively charged across the entire practical pH range, ensuring robust ionic retention during the load and wash steps.[9]

Detailed Protocols

The following protocols are robust starting points for extracting phenol-amine derivatives from plasma. They are based on established methods and can be adapted for specific analytes and matrices.[5][9][11]

Protocol 1: General Mixed-Mode Cation Exchange (MCX) for Plasma

This protocol is suitable for a broad range of basic and amphipathic drugs and metabolites, including most phenol-amines.[5]

Materials:

  • SPE Device: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C)

  • Reagents: Methanol (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH)

Protocol Steps:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 1 mL of 4% H₃PO₄ in water.

    • Vortex for 30 seconds. This step precipitates proteins and ensures the analyte's amine group is protonated.

  • Sorbent Conditioning:

    • Pass 1 mL of Methanol through the SPE cartridge.

    • Rationale: This wets the polymeric sorbent and activates the hydrophobic chains.[12]

  • Sorbent Equilibration:

    • Pass 1 mL of water (or 2% H₃PO₄) through the cartridge.

    • Rationale: This removes the methanol and prepares the sorbent for the aqueous sample, ensuring the ion-exchange sites are ready.[8][12] Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Rationale: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring complete retention.[9]

  • Wash Step 1 (Aqueous Wash):

    • Pass 1 mL of 2% Formic Acid or 0.1M HCl through the cartridge.

    • Rationale: This removes highly polar, water-soluble interferences like salts, while the analyte remains bound by both ionic and hydrophobic forces.

  • Wash Step 2 (Organic Wash):

    • Pass 1 mL of Methanol through the cartridge.

    • Rationale: This is a critical step for achieving a clean extract. It removes hydrophobically bound interferences, such as phospholipids.[5] The analyte is strongly retained by the ion-exchange mechanism and is not eluted by the organic solvent.

  • Elution:

    • Elute the analyte by passing 1-2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.

    • Rationale: The high pH of the ammoniated methanol neutralizes the charge on the amine group, disrupting the ionic interaction with the sorbent. The organic solvent then elutes the now-neutral analyte via reversed-phase mechanisms.[11]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume of mobile phase for LC-MS analysis.

G

Protocol 2: Weak Cation Exchange (WCX) for Catecholamines from Plasma

For certain applications like the extraction of highly polar catecholamines, a weak cation exchange sorbent can provide different selectivity. This protocol is adapted from methods designed specifically for catecholamines and their metabolites.[13][14][15]

Materials:

  • SPE Device: Mixed-Mode Weak Cation Exchange (e.g., Biotage EVOLUTE EXPRESS WCX)

  • Reagents: Methanol, Ammonium Acetate, Sodium Citrate, Isopropanol, Formic Acid

Protocol Steps:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add internal standards.

    • Add 200 µL of 10 mM Sodium Citrate (pH 7) and vortex.

    • Rationale: This dilution and pH adjustment step prepares the sample for optimal loading onto the WCX sorbent.[14][15]

  • Sorbent Conditioning:

    • Pass 500 µL of Methanol through the SPE well.

  • Sorbent Equilibration:

    • Pass 500 µL of 10 mM Ammonium Acetate (pH 6) through the well.

    • Rationale: Equilibration at a controlled pH is crucial for the performance of weak ion exchangers.

  • Sample Loading:

    • Load the 400 µL of pre-treated sample onto the SPE well.

  • Wash Step 1 (Aqueous Wash):

    • Pass 500 µL of 10 mM Ammonium Acetate (pH 6) through the well to remove polar interferences.[15]

  • Wash Step 2 (Organic Wash):

    • Pass 500 µL of 80:20 (v/v) Methanol:Water through the well to remove neutral organic interferences.[15]

  • Elution:

    • Elute the analytes with 200 µL of 85:15 (v/v) Water:Isopropanol containing 0.1% Formic Acid.[14][15]

    • Rationale: For a weak cation exchanger, elution can be achieved by using a low pH to protonate the sorbent's carboxylate groups, thereby disrupting the ionic interaction.

  • Post-Elution:

    • Evaporate and reconstitute as described in Protocol 1.

Troubleshooting and Method Validation

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery Incomplete Elution: Elution solvent is not strong enough or has incorrect pH.Increase the percentage of ammonium hydroxide in the elution solvent (e.g., from 2% to 5%). Ensure the pH is >2 units above the analyte's pKa.
Analyte Breakthrough: Sample loaded too quickly; sorbent bed mass is too small for sample volume/concentration.Decrease the sample loading flow rate. Use a larger sorbent mass cartridge.
Sorbent Drying: Sorbent bed dried out after conditioning/equilibration.Do not allow the sorbent to dry before loading the sample. Leave a thin layer of equilibration solvent above the frit.
High Matrix Effects Insufficient Washing: Wash steps are not effectively removing interferences (e.g., phospholipids).Ensure a strong organic wash (e.g., 100% Methanol) is used after the aqueous wash in MCX methods. Increase wash volume.
Inappropriate Elution: Elution solvent is too strong, co-eluting interferences.Optimize the elution solvent. Sometimes a less polar solvent can provide a more selective elution.
Poor Reproducibility Inconsistent Flow Rate: Manual processing leads to variable flow rates between samples.Use a vacuum manifold or positive pressure manifold for consistent flow.
Variable Sample pH: Inconsistent pre-treatment leads to variable analyte charge state.Ensure accurate and consistent pH adjustment of all samples and standards before loading.

Table 2: Common SPE troubleshooting guide.

Conclusion

Mixed-mode solid-phase extraction is an indispensable tool for the analysis of phenol-amine derivatives in complex biological matrices. By leveraging dual retention mechanisms and carefully controlling pH, researchers can develop highly selective, robust, and reproducible methods that yield clean extracts and high analyte recoveries. The protocols and principles outlined in this guide serve as a comprehensive foundation for method development, enabling scientists to achieve reliable and accurate quantification of these challenging but vital compounds.

References

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters Corporation. Retrieved from [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013, January 11). Agilent Technologies. Retrieved from [Link]

  • General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. (n.d.). Biotage. Retrieved from [Link]

  • Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis. (2023, December 8). Separation Science. Retrieved from [Link]

  • De Palo, T., Gatti, R., & De Palma, A. (2000). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 19-35. Retrieved from [Link]

  • Oasis MCX Protocol from Waters. (n.d.). Duke Department of Biostatistics and Bioinformatics. Retrieved from [Link]

  • Method Development of Mixed-Mode Solid Phase Extraction for Forensics Applications. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Automated extraction of catecholamines and metanephrines from human plasma with low volume SPE. (2025, December 6). Biotage. Retrieved from [Link]

  • Zhang, W., et al. (2016). Selective solid-phase extraction of catecholamines from plasma using nanofibers doped with crown ether and their quantitation by HPLC with electrochemical detection. Analytical and Bioanalytical Chemistry, 408(18), 5123-31. Retrieved from [Link]

  • Automated Extraction of Catecholamines and Metanephrines using Biotage® Extrahera™ LV-200 and Low volume SPE. (n.d.). Biotage. Retrieved from [Link]

  • Strata™-X PRO Polymeric SPE. (n.d.). Phenomenex. Retrieved from [Link]

  • Oasis PRiME MCX Infographic. (2018, January). Waters Corporation. Retrieved from [Link]

  • Sample Preparation and Laboratory Automation. (n.d.). Waters Corporation. Retrieved from [Link]

  • Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - strata™ XC. (n.d.). Phenomenex. Retrieved from [Link]

  • Claude, B., et al. (2014). Selective solid-phase extraction of catecholamines and metanephrines from serum using a new molecularly imprinted polymer. Journal of Liquid Chromatography & Related Technologies, 37(10), 1403-1420. Retrieved from [Link]

  • Nuong, N. A., et al. (2021). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science, 44(1), 183-214. Retrieved from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (2017). Phenomenex. Retrieved from [Link]

  • Fast, Easy Solid Phase Extraction (SPE) Optimization for Prescribed Drugs Utilizing the Strata™-X Method Development Plate. (n.d.). Phenomenex. Retrieved from [Link]

  • Strata-X-C Solid Phase Extraction Products. (n.d.). Phenomenex. Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction. (2020, December 19). LCGC International. Retrieved from [Link]

  • Approximate pKa chart of the functional groups. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Lipiński, P., et al. (2021). Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline in Water/Methanol and in Liposomal Systems. The Journal of Organic Chemistry, 86(20), 14197-14207. Retrieved from [Link]

  • Basic catecholamine structure and its relationship to their function. (n.d.). Deranged Physiology. Retrieved from [Link]

  • Catecholamine. (n.d.). Wikipedia. Retrieved from [Link]

  • The pKa values for aminophenols isomers. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Crystallization Techniques for High-Purity 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

This Application Note details the purification and crystallization protocols for 4-[3-(Propylamino)butyl]phenol (MW: 207.31 g/mol ). This molecule, characterized by a phenolic hydroxyl group and a secondary amine on a butyl chain, presents unique purification challenges due to its amphoteric nature and susceptibility to oxidative degradation (quinoid formation).

High-purity isolation (>99.5% HPLC) is critical for biological evaluation, particularly to remove over-alkylated tertiary amine impurities (N,N-dipropyl analogs) and boron residues often carried over from reductive amination synthesis routes [1].

Physicochemical Profile & Solubility Data

Understanding the solubility landscape is the prerequisite for successful crystallization. The molecule exhibits pH-dependent solubility typical of amino-phenols.

Solvent SystemFree Base Solubility (25°C)HCl Salt Solubility (25°C)Application
Water (pH < 2) High (>100 mg/mL)High (>200 mg/mL)Dissolution / Reaction
Water (pH ~10) Low (<1 mg/mL)N/A (Converts to Base)Precipitation Point (pI)
Methanol (MeOH) HighHighSolvent
Isopropanol (IPA) ModerateLow (<5 mg/mL)Anti-Solvent / Crystallizer
Ethyl Acetate ModerateInsolubleAnti-Solvent
Heptane InsolubleInsolubleWash Solvent

Critical Quality Attributes (CQAs) & Impurity Control

Before initiating crystallization, one must identify the "Enemy of Purity." In the synthesis of 4-[3-(Propylamino)butyl]phenol, the dominant impurities are:

  • N,N-Dipropyl Analog (Over-alkylation): Formed during reductive amination.

    • Removal Strategy: The HCl salt of the tertiary amine is significantly more soluble in Isopropanol (IPA) than the target secondary amine salt. We utilize this solubility difference in Protocol 2 .

  • Oxidative Quinones: Phenols oxidize to pink/brown quinones in air.

    • Control Strategy: All crystallization steps must be performed under Nitrogen (

      
      ) atmosphere .
      
  • Inorganic Salts (Borates/Halides):

    • Removal Strategy: Aqueous wash steps in Protocol 1 .

Detailed Experimental Protocols

Protocol 1: Crude Isolation via Isoelectric Precipitation (Free Base)

Objective: To isolate the solid free base from the reaction mixture and remove bulk inorganic salts.

The Science: This molecule has two pKa values: Phenol (~10.0) and Amine (~10.5).[1] The Isoelectric Point (pI) —where the molecule is neutral and least soluble—lies between these values.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction residue in 10 volumes of dilute HCl (1M) to ensure full protonation (pH < 2). Filter to remove non-basic insolubles.

  • Scavenging: Add 0.1 wt% EDTA and 0.5 wt% Sodium Bisulfite to the aqueous solution.

    • Why? EDTA chelates metals that catalyze phenol oxidation; Bisulfite prevents color formation.

  • Neutralization (The Critical Step): Slowly add 2M NaOH solution while stirring at 20°C. Monitor pH continuously.

    • Target: Adjust pH to 9.8 – 10.2 .

    • Observation: The solution will become cloudy as the free base precipitates.

  • Aging: Cool the slurry to 5°C and stir for 2 hours. This "Ostwald Ripening" period allows fines to dissolve and larger, filterable crystals to grow.

  • Filtration: Filter the white-to-off-white solid. Wash with cold water (2x) to remove NaCl/borate salts.

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol 2: Reactive Crystallization (High-Purity HCl Salt)

Objective: To convert the free base to the Hydrochloride salt while rejecting organic impurities (Isomer/Dimer rejection).

The Science: This is a Reactive Anti-Solvent Crystallization . We generate the salt in situ using Isopropanol (IPA), where the target HCl salt is thermodynamically stable but kinetically insoluble, forcing it out of solution while impurities stay dissolved.

Step-by-Step:

  • Charge: Suspend 10 g of Protocol 1 Free Base in 60 mL of Methanol (MeOH) . Stir until fully dissolved (warm to 35°C if necessary).

  • Filtration: Polish filter (0.45 µm) to remove any dust or insoluble fibers.

  • Acid Addition: In a separate vessel, prepare a solution of 1.1 equivalents of HCl in Isopropanol (5-6N HCl in IPA) .

  • Crystallization:

    • Place the MeOH solution in a reactor at 25°C under

      
      .
      
    • Add the HCl/IPA solution dropwise over 60 minutes.

    • Seeding (Optional but Recommended): After adding 10% of the acid, add 0.1% pure seed crystals to induce controlled nucleation.

  • Anti-Solvent Addition: Once acid addition is complete, slowly add 100 mL of pure IPA over 2 hours.

    • Mechanism:[2][3][4] This shifts the solvent ratio to be IPA-rich, drastically reducing the solubility of the product HCl salt.

  • Cooling: Cool the slurry linearly from 25°C to 0°C over 4 hours (Cooling rate: ~6°C/hr).

  • Isolation: Filter the crystalline solid.

    • Wash: Wash with cold IPA (2 x 20 mL). Do not use water.

  • Drying: Dry at 50°C under vacuum.

Expected Yield: 85-90% Expected Purity: >99.5% (HPLC)

Protocol 3: Recrystallization (Polymorph Control)

Objective: If the crystal habit (shape) is poor (e.g., needles causing filtration issues), use this step to improve flowability.

  • Dissolve the HCl salt in minimal hot Ethanol (95%) at 70°C.

  • Cool slowly to 50°C.

  • Add Ethyl Acetate (warm) dropwise until slight turbidity persists.

  • Cool to 5°C over 6 hours.

  • Filter and dry.

Process Visualization (Graphviz)

Workflow Diagram: From Synthesis to Pure API

This diagram illustrates the logical flow of the purification process, highlighting the impurity rejection points.

G cluster_0 Synthesis & Workup cluster_1 Protocol 1: Free Base Isolation cluster_2 Protocol 2: Reactive Crystallization (HCl) Start Crude Reaction Mixture (Amine + Phenol + Impurities) AcidExtract Acid Extraction (pH < 2) + EDTA/Bisulfite Start->AcidExtract Filter1 Filtration AcidExtract->Filter1 Waste1 Insolubles Removed Filter1->Waste1 Neutralize pH Adjustment to 10.0 (Isoelectric Point) Filter1->Neutralize Precipitate Precipitation of Free Base Neutralize->Precipitate Wash Water Wash Precipitate->Wash Waste2 Filtrate: Salts + Boron Precipitate->Waste2 DissolveMeOH Dissolve in MeOH Wash->DissolveMeOH AddHCl Add HCl/IPA + Seed DissolveMeOH->AddHCl Crystallize Cooling Crystallization (0°C) AddHCl->Crystallize FinalFilter Filtration & IPA Wash Crystallize->FinalFilter Waste3 Mother Liquor: Tertiary Amines (Dimers) Crystallize->Waste3 FinalProduct High Purity 4-[3-(Propylamino)butyl]phenol HCl FinalFilter->FinalProduct

Caption: Figure 1. Integrated purification workflow for 4-[3-(Propylamino)butyl]phenol, detailing the rejection of inorganic salts (Protocol 1) and organic impurities (Protocol 2).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pink/Brown Product Phenol OxidationEnsure

purge; Increase Bisulfite in Protocol 1; Check EDTA levels.
Oiling Out Cooling too fast / Impure feedReduce cooling rate; Seed at higher temperature (metastable zone); Improve Protocol 1 purity.
Low Yield Too much solventIncrease the ratio of Anti-Solvent (IPA) to Solvent (MeOH); Cool to -5°C.
Gummy Filtration Amorphous precipitateRe-heat to dissolve and cool slower (1°C/hr) to encourage crystal growth.

References

  • Miyazaki, S., Nakano, M., & Arita, T. (1975). A comparison of solubility characteristics of free bases and hydrochloride salts. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Tung, H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for pKa and Salt Selection).

Sources

Troubleshooting & Optimization

Resolving HPLC peak tailing for 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing HPLC Separation for 4-[3-(Propylamino)butyl]phenol

Executive Summary: The Challenge

Molecule: 4-[3-(Propylamino)butyl]phenol Class: Amphoteric Amine (Phenethylamine derivative) Core Issue: Severe peak tailing (


)

This molecule presents a "perfect storm" for HPLC peak tailing due to its dual functionality:

  • Secondary Amine (Basic, pKa ~10.5): At neutral pH, this group is protonated (

    
    ). It engages in strong ion-exchange interactions with residual acidic silanols (
    
    
    
    ) on the silica surface, causing the "shark fin" tailing profile.
  • Phenol (Acidic, pKa ~10.0): This group complicates pH selection, as the molecule can exist as a cation, zwitterion, or anion depending on the mobile phase pH.

This guide provides three field-proven protocols to resolve this issue, moving from the most robust modern approach to traditional "rescue" methods.

Diagnostic Workflow: Select Your Strategy

Before modifying your mobile phase, use this decision matrix to select the protocol that fits your detection method and column inventory.

Troubleshooting_Workflow Start START: Peak Tailing > 1.5 Check_Column Is a High-pH Stable (Hybrid) Column Available? Start->Check_Column Check_MS Is Detection Method MS (Mass Spec)? Check_Column->Check_MS No (Standard Silica) Method_A PROTOCOL A: High pH (pH 11) (Deprotonation Strategy) Check_Column->Method_A Yes (e.g., XBridge, Gemini) Method_B PROTOCOL B: Low pH (pH 2.5) (Silanol Suppression) Check_MS->Method_B Yes (Volatile Buffer needed) Method_C PROTOCOL C: TEA Modifier (Silanol Blocking) Check_MS->Method_C No (UV/PDA only)

Figure 1: Decision tree for selecting the appropriate tailing resolution strategy based on column chemistry and detection limits.

Protocol A: High pH Separation (The Modern Gold Standard)

Best For: Hybrid columns (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH). Mechanism: At pH 11.0, the secondary amine is deprotonated (neutral). Without a positive charge, the amine cannot interact with silanols. The phenol is ionized (


), increasing polarity but maintaining symmetry.
Mobile Phase Preparation
  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Organic: Acetonitrile (preferred) or Methanol.[1]

Step-by-Step:

  • Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water.

  • Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches 11.0.

  • Filter through a 0.2 µm nylon filter (do not use cellulose acetate at high pH).

  • Gradient: 5% B to 95% B over 10 minutes.

Why it works:

"Operating at high pH (>10) deprotonates basic analytes, eliminating the ion-exchange mechanism responsible for tailing. This is the most effective method for basic amines but requires hybrid silica technology to prevent column dissolution." [1][2]

Protocol B: Low pH Silanol Suppression (MS Compatible)

Best For: Standard silica columns (C18) with Mass Spectrometry (LC-MS). Mechanism: At pH < 3.0, the surface silanols are protonated (


) and neutral. Although the analyte is positively charged, the neutral surface prevents the strong ionic attraction that causes tailing.
Mobile Phase Preparation
  • Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Organic: 0.1% Formic Acid/TFA in Acetonitrile.

Step-by-Step:

  • Choice of Acid:

    • Use Formic Acid for MS sensitivity (weaker ion suppression).

    • Use TFA (0.05 - 0.1%) for best peak shape (TFA acts as a weak ion-pairing agent, masking the amine).

  • pH Check: Ensure the aqueous pH is between 2.0 and 2.5. If > 3.0, tailing will return as silanols begin to ionize.

  • Temperature: Run the column at 40°C to improve mass transfer kinetics.

Why it works:

"Lowering the mobile phase pH reduces basic analyte interaction with residual silanol groups by ensuring the full protonation of the silanols, thereby eliminating excessive peak tailing." [3]

Protocol C: The "TEA Rescue" (UV Only)

Best For: Older Type-A silica columns or when you cannot change pH significantly. Mechanism: Triethylamine (TEA) is a stronger base than the analyte. It floods the column and saturates the active silanol sites, effectively "capping" them so the drug molecule cannot bind.

WARNING: TEA is not compatible with LC-MS (causes persistent signal suppression).

Mobile Phase Preparation
  • Buffer: 25 mM Potassium Phosphate + 0.1% Triethylamine (TEA), pH 3.0 or pH 7.0.

  • Organic: Acetonitrile.

Step-by-Step:

  • Prepare 25 mM Potassium Phosphate monobasic solution.

  • Add 1 mL of Triethylamine (TEA) per liter of buffer.

  • Adjust pH to 3.0 using Phosphoric Acid. (Crucial: Add TEA before adjusting pH).

  • Equilibrate the column for at least 20 column volumes to saturate silanol sites.

Why it works:

"TEA competes with analytes for interaction sites on the stationary phase.[2][3] By binding to potential interaction sites, TEA prevents analytes from binding as strongly, reducing retention time and tailing for basic analytes." [4][2]

Comparative Data Summary

ParameterProtocol A (High pH)Protocol B (Low pH)Protocol C (TEA Modifier)
Target pH 11.02.0 – 2.53.0 or 7.0
Analyte State Neutral Amine / Anionic PhenolCationic Amine / Neutral PhenolCationic Amine (Shielded)
Column Requirement Hybrid / High-pH Stable (Required)Standard C18 (End-capped preferred)Standard C18
MS Compatible? Yes (Ammonium buffers)Yes (Formic/TFA)No (Signal suppression)
Typical Tailing Factor (

)
< 1.1 (Excellent)1.2 – 1.4 (Good)1.1 – 1.3 (Good)

Frequently Asked Questions (FAQ)

Q: I see a "shark fin" peak shape (slow rise, sharp drop). Is this tailing? A: No, that is fronting . This indicates column overloading.[4] The amine is highly soluble in the mobile phase but saturates the stationary phase.

  • Fix: Dilute your sample 10x or reduce injection volume from 10 µL to 1-2 µL.

Q: Can I use a standard C18 column for Protocol A? A: Do not do this. Standard silica dissolves at pH > 8.0. You will strip the stationary phase, leading to a void at the column head and permanent damage within 50-100 injections. Use columns explicitly labeled "Hybrid", "HPH", "XTerra", or "Gemini".

Q: Why does the retention time shift when I switch from pH 3 to pH 11? A: At pH 11, the amine is neutral (more hydrophobic) and the phenol is anionic (more hydrophilic). The net effect usually increases retention for amines on C18 because the neutral amine interacts more strongly with the hydrophobic C18 chains than the charged species does.

References

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from

  • Phenomenex. (2025).[5] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from

Sources

Technical Support Center: Optimizing Synthesis of 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-PABP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Reductive Amination of 4-(4-Hydroxyphenyl)-2-butanone

Executive Summary & Process Overview

The synthesis of 4-[3-(Propylamino)butyl]phenol (an analog of ractopamine intermediates) is typically achieved via the reductive amination of 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) with


-propylamine .

While conceptually simple, this reaction presents a specific set of "silent killers" for yield:

  • Amphoteric Isolation Challenges: The product contains both an acidic phenol (pKa ~10) and a basic secondary amine (pKa ~11), creating a "solubility trap" during aqueous workup.

  • Competitive Over-Alkylation: Formation of the tertiary amine byproduct (

    
    -dipropyl) significantly lowers yield.
    
  • Imine Stability: The equilibrium between the ketone and the intermediate imine is often unfavorable without water removal.

This guide provides a self-validating protocol and troubleshooting logic to navigate these issues.

Critical Process Parameters (CPP)

To guarantee reproducibility, the following parameters must be controlled. These are not suggestions; they are the boundary conditions for success.

ParameterSpecificationScientific Rationale
Amine Stoichiometry 1.2 – 1.5 EquivalentsExcess propylamine drives the equilibrium toward the imine (Le Chatelier’s principle) and compensates for volatility losses. Avoid >2.0 eq to minimize over-alkylation.
Reducing Agent NaBH(OAc)

(STAB)
Sodium triacetoxyborohydride is milder than NaBH

CN and NaBH

. It selectively reduces the imine faster than the ketone, preventing the formation of alcohol byproducts [1].
Solvent System DCE or THF (Anhydrous)1,2-Dichloroethane (DCE) promotes imine formation. Strictly anhydrous conditions prevent hydrolysis of the imine back to the ketone.
pH Control Weakly Acidic (pH 5-6)Acetic acid (AcOH) catalysis is required to protonate the carbonyl oxygen (activating it) without protonating the amine nucleophile entirely.
Temperature 0°C

RT
Initial cooling controls the exotherm of hydride addition; room temperature ensures complete conversion.

Experimental Protocol: The "Golden Route"

This protocol utilizes Sodium Triacetoxyborohydride (STAB) due to its superior chemoselectivity and safety profile compared to Cyanoborohydride.

Materials:
  • Precursor: 4-(4-Hydroxyphenyl)-2-butanone (1.0 eq)

  • Amine:

    
    -Propylamine (1.3 eq)
    
  • Reductant: Sodium Triacetoxyborohydride (1.5 eq)

  • Catalyst: Glacial Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (0.1 M concentration relative to precursor)

Step-by-Step Workflow:
  • Imine Formation (The "Incubation"):

    • In a dry flask under

      
      , dissolve the ketone in DCE.
      
    • Add

      
      -propylamine and Acetic Acid.
      
    • CRITICAL: Stir at Room Temperature (RT) for 60–90 minutes before adding the reducing agent.

    • Why? This allows the imine equilibrium to establish. Adding reductant too early reduces unreacted ketone to the alcohol impurity (4-(4-hydroxyphenyl)-2-butanol).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)

      
       portion-wise over 20 minutes.
      
    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Isolation (The "Amphoteric Trap"):

    • Quench with saturated NaHCO

      
      .
      
    • Do NOT attempt a standard acid/base extraction (see Troubleshooting).

    • Extract with EtOAc/Isopropanol (3:1) or DCM/Isopropanol (3:1) . The alcohol co-solvent is necessary to solvate the polar amino-phenol.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Troubleshooting Guide & FAQs

Q1: My yield is <40%, and I see a large peak with M+2 (Alcohol impurity).

Diagnosis: The reducing agent was added before the imine was fully formed, or the reducing agent is too aggressive (e.g., NaBH


).
Solution: 
  • Switch to NaBH(OAc)

    
     .
    
  • Extend the "Incubation" time (Step 1) to 2 hours.

  • Add 4Å Molecular Sieves to the reaction to scavenge water and drive imine formation.

Q2: I cannot extract the product from the aqueous layer. It stays in the water.

Diagnosis: You are trapped in the Isoelectric Zone .

  • pH < 9: The amine is protonated (

    
    -R), making it water-soluble.
    
  • pH > 10: The phenol is deprotonated (

    
    ), making it water-soluble.
    Solution: 
    
  • Method A (Salting Out): Saturate the aqueous phase with NaCl. Adjust pH to exactly 9.5–10.0 . Extract with a highly polar organic system like CHCl

    
    :Isopropanol (3:1) .
    
  • Method B (Resin): Use a cation exchange resin (e.g., Dowex 50W). Load at neutral pH (amine binds), wash with water/methanol, and elute with

    
    
    
    
    
    in MeOH.
Q3: I see a byproduct with Mass M+42 (approx).

Diagnosis: Dialkylation (Over-alkylation). The secondary amine product reacted with another molecule of ketone. Solution:

  • Ensure you are using a stoichiometric excess of amine (at least 1.3 eq).

  • Dilute the reaction (0.05 M instead of 0.1 M). High concentration favors intermolecular side reactions.

Visualizations

Figure 1: Reaction Pathway & Competitive Impurities

This diagram illustrates the main reaction path versus the "Silent Killer" pathways (Direct Reduction and Over-Alkylation).

ReactionPathway cluster_legend Pathway Legend Ketone Raspberry Ketone (Precursor) Imine Imine Intermediate (Transient) Ketone->Imine -H2O (Slow Eq.) Alcohol Impurity A: Alcohol Derivative (Direct Reduction) Ketone->Alcohol Premature Reductant (NaBH4 risk) Amine n-Propylamine Amine->Imine -H2O (Slow Eq.) Product Target Product 4-[3-(Propylamino)butyl]phenol Imine->Product +H- (STAB) (Fast) TertAmine Impurity B: Tertiary Amine (Over-Alkylation) Product->TertAmine +Ketone (Low Amine Eq) key1 Desired Path key2 Failure Mode

Caption: Figure 1. Mechanistic pathway highlighting the critical competition between imine reduction (green) and direct ketone reduction or over-alkylation (red).

Figure 2: The Amphoteric Workup Decision Tree

A logic gate for isolating the product based on its dual acidic/basic nature.

WorkupLogic Start Quench Reaction (Sat. NaHCO3) CheckPH Check pH Start->CheckPH Acidic pH < 9 (Ammonium Species) CheckPH->Acidic Too Low Basic pH > 11 (Phenolate Species) CheckPH->Basic Too High TargetZone pH 9.5 - 10.0 (Isoelectric Region) CheckPH->TargetZone Optimal ExtractStandard Standard Extraction (EtOAc/Water) Acidic->ExtractStandard Attempt Basic->ExtractStandard Attempt ExtractSpecial Specialized Extraction Solvent: CHCl3/IPA (3:1) Add: NaCl (Saturate) TargetZone->ExtractSpecial Fail1 Product in Aqueous Phase (Too soluble) ExtractStandard->Fail1 Success High Yield Isolation ExtractSpecial->Success

Caption: Figure 2.[1] Troubleshooting the isolation step. Standard extraction fails due to the amphoteric nature of the amino-phenol; pH control and polar co-solvents are required.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." MasterOrganicChemistry.com.

  • PSE Community. (2023). "Microwave-Assisted Reductive Amination for Synthesis of Beta-Adrenergic Agonists." PSECommunity.org.

  • PubChem. "4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) Compound Summary." National Library of Medicine.

Sources

Preventing oxidative degradation of 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Oxidative Degradation of 4-[3-(Propylamino)butyl]phenol

Executive Summary & Compound Profile

Compound: 4-[3-(Propylamino)butyl]phenol Chemical Class: Alkylamino-phenol Primary Vulnerability: Oxidative instability driven by the electron-rich phenolic ring and the secondary amine moiety.

This guide addresses the specific stability challenges associated with 4-[3-(Propylamino)butyl]phenol. Due to the presence of both a phenolic hydroxyl group and a secondary amine, this compound is highly susceptible to autoxidation, radical-mediated polymerization, and N-oxidation. These degradation pathways are accelerated by high pH, light, heat, and trace metal ions.

Troubleshooting & Diagnostics (Q&A)

Q1: My stock solution of 4-[3-(Propylamino)butyl]phenol has turned from clear/colorless to a faint pink or brown. Is it still usable?

A: Likely No. The color change indicates the formation of quinoid species.

  • The Mechanism: The "pinking" is a classic signature of phenolic oxidation. The phenol moiety loses a hydrogen atom to form a phenoxy radical, which then reacts with dissolved oxygen to form para-benzoquinone derivatives or coupled dimers (biphenols). These conjugated systems are highly chromophoric (colored) even at ppm levels.

  • Recommendation: Discard the solution. Quinones are electrophilic and can react covalently with proteins or other nucleophiles in your assay, leading to false positives or toxicity artifacts.

Q2: I see a new peak in my LC-MS chromatogram with a mass shift of +16 Da. What is this?

A: This is likely the N-oxide or a hydroxylated phenol variant.

  • Diagnosis:

    • N-Oxidation: The secondary amine (propylamino group) is susceptible to attack by peroxides or singlet oxygen, adding an oxygen atom (+16 Da).

    • Ring Hydroxylation: Radical attack on the benzene ring can add a hydroxyl group (e.g., conversion to a catechol-like structure).

  • Differentiation: N-oxides often show distinct fragmentation patterns in MS/MS (loss of -OH or -O).

  • Prevention: This specific degradation is often driven by peroxides present in aged solvents (like THF or ethers) or exposure to light.

Q3: Can I store this compound in DMSO at -20°C indefinitely?

A: Not indefinitely, and caution is required.

  • The Risk: While DMSO is a good solvent for solubility, it is hygroscopic and can contain trace impurities. More importantly, DMSO can act as an oxidant under certain conditions (Swern-like chemistry) or facilitate electron transfer.

  • Better Protocol: Store the solid powder under argon at -20°C or -80°C. If a stock solution is necessary, use degassed methanol or ethanol with 0.1% acetic acid (to protonate the amine) and store in aliquots under inert gas.

Q4: Why do you recommend acidic buffers for this compound?

A: To lock the oxidation potential.

  • The Science: Phenols are most easily oxidized in their deprotonated (phenolate) form. The pKa of the phenol group is typically ~10. By maintaining the pH < 6, you ensure the phenol remains protonated (neutral).

  • Amine Protection: Acidic pH also protonates the secondary amine (forming an ammonium cation), which withdraws electron density from the alkyl chain and reduces the nucleophilicity of the nitrogen, making it less susceptible to N-oxidation.

Strategic Stabilization Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Objective: Create a stable liquid formulation for experimental use (up to 1 month stability).

Materials:

  • Solvent: HPLC-grade Methanol or Water/Acetonitrile mix.

  • Stabilizer: 0.1% Formic Acid or Acetic Acid.

  • Inert Gas: High-purity Argon (heavier than air, provides better blanketing than Nitrogen).

Step-by-Step:

  • Solvent Degassing: Sparge the solvent with Argon for 15 minutes before adding the compound. Dissolved oxygen is the primary enemy.

  • Acidification: Add acid to the solvent to achieve pH 3–5 equivalent.

  • Dissolution: Dissolve 4-[3-(Propylamino)butyl]phenol in the degassed, acidic solvent.

  • Headspace Purge: Aliquot into amber glass vials. Flush the headspace with Argon for 10 seconds before capping immediately.

  • Storage: Store at -80°C.

Protocol B: Rescue Strategy (Antioxidant Additives)

Objective: Stabilize the compound in neutral pH aqueous buffers (e.g., for cell culture).

Table 1: Recommended Antioxidant Systems

AdditiveConcentrationMechanism of ActionBest Use Case
Ascorbic Acid 100 µM - 1 mMSacrificial reductant; regenerates phenol from phenoxy radical.Acute experiments; short-term stability.
Sodium Metabisulfite 0.1% (w/v)Scavenges dissolved oxygen; reduces quinones.Stock solutions; acidic conditions.
EDTA / DTPA 100 µMChelates trace metals (Fe³⁺, Cu²⁺) that catalyze Fenton reactions.Mandatory for all aqueous buffers.

Application Note: Always add EDTA first to bind trace metals before adding the test compound. Metals act as catalysts; removing them significantly slows the initiation of oxidation.

Mechanistic Visualization (Degradation Pathways)

The following diagram illustrates the oxidative cascade of 4-[3-(Propylamino)butyl]phenol. Understanding this pathway allows you to intervene at critical nodes (e.g., blocking the Phenoxy Radical step with Ascorbate).

OxidationPathway Compound 4-[3-(Propylamino)butyl]phenol (Intact) PhenoxyRad Phenoxy Radical (Intermediate) Compound->PhenoxyRad -H• (Initiation) NOxide N-Oxide (+16 Da Impurity) Compound->NOxide N-Oxidation Quinone Quinone / Quinone Methide (Colored Degradant) PhenoxyRad->Quinone +O₂ / Oxidation Dimer C-C Dimer (Polymerization) PhenoxyRad->Dimer Radical Coupling Light UV Light / hν Light->Compound Excitation Base High pH (Base) Base->Compound Deprotonation Metals Fe³⁺ / Cu²⁺ Metals->PhenoxyRad Catalysis Peroxide Peroxides / O₂ Peroxide->NOxide

Figure 1: Oxidative degradation pathways of 4-[3-(Propylamino)butyl]phenol. Key intervention points involve blocking light (UV), controlling pH (Base), and chelating metals.

References

  • Nanda, K. K., et al. (2020).[1] "Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol." Journal of Pharmaceutical Sciences. [Link]

  • Marinova, E., et al. (2013).[2] "Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines." Czech Journal of Food Sciences. [Link][2]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Context on quinone formation in screens). [Link]

Sources

Validation & Comparative

Analytical Method Validation for 4-[3-(Propylamino)butyl]phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 4-[3-(Propylamino)butyl]phenol —a highly flexible phenol-amine compound used as a foundational building block in organic synthesis and drug discovery—requires robust analytical frameworks[1]. Because the molecule contains both an acidic phenolic hydroxyl group and a basic secondary amine separated by a butyl linker, it exhibits amphoteric properties and significant conformational flexibility[1].

This guide provides an objective comparison of three primary analytical methodologies (HPLC-UV, LC-MS/MS, and GC-MS) for quantifying this compound. By detailing the causality behind chromatographic choices and providing self-validating protocols aligned with the latest ICH Q2(R2) and ICH Q14 guidelines[2][3], this document equips analytical scientists with the data necessary to select and validate the optimal method for their specific matrix.

Comparative Analysis of Analytical Alternatives

Selecting the correct analytical method depends on the required sensitivity, matrix complexity, and throughput.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): The industry standard for routine bulk API quantification, intermediate checking, and dissolution testing. It exploits the natural UV absorbance of the aromatic phenolic ring.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for trace analysis, pharmacokinetics, and environmental wastewater monitoring[4]. It offers unparalleled specificity via Multiple Reaction Monitoring (MRM).

  • GC-MS (Gas Chromatography-Mass Spectrometry): Primarily used for orthogonal validation and impurity profiling. Due to the high polarity and hydrogen-bonding potential of the -OH and -NH- groups, this method strictly requires pre-column derivatization (e.g., silylation).

Table 1: Performance & Feasibility Comparison
ParameterHPLC-UVLC-MS/MSGC-MS (Derivatized)
Primary Use Case Bulk API, Formulation QCTrace analysis, BioanalysisOrthogonal validation, Impurities
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.1 - 1.0 ng/mL~10 - 50 ng/mL
Linear Dynamic Range

to


to


to

Sample Preparation Simple (Dilute & Shoot)Complex (SPE or LLE)Complex (Derivatization required)
Throughput HighMedium-HighLow
Cost per Sample LowHighMedium

Scientific Rationale & Experimental Causality (E-E-A-T)

To develop a self-validating system, one must understand the physicochemical behavior of 4-[3-(Propylamino)butyl]phenol in solution.

  • pH Control and Ionization: The pKa of the phenolic hydroxyl group is approximately 9.99[1], while the secondary amine has a pKa of ~10.5. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe chromatographic peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

  • The Causality of Acidic Mobile Phases: By utilizing an acidic mobile phase (pH 2.5 – 3.0, achieved with 0.1% Formic Acid or Trifluoroacetic Acid), the phenolic group remains fully protonated (neutral), while the secondary amine becomes fully ionized (cationic). This uniform charge state ensures sharp, symmetrical peaks and optimal ionization efficiency in the positive electrospray ionization (ESI+) mode used in LC-MS/MS.

  • Column Chemistry: A base-deactivated C18 column or a column with embedded polar groups (e.g., Waters SymmetryShield) is highly recommended to shield the ionized amine from stationary phase artifacts.

SelectionLogic Start Quantification of 4-[3-(Propylamino)butyl]phenol Matrix What is the Sample Matrix and Target Concentration? Start->Matrix Bulk Bulk API / High Conc. (> 1 µg/mL) Matrix->Bulk Trace Trace / Bioanalysis (< 1 ng/mL) Matrix->Trace Orthogonal Orthogonal Validation (Impurity Profiling) Matrix->Orthogonal HPLC HPLC-UV (Acidic Mobile Phase) Bulk->HPLC LCMS LC-MS/MS (ESI+ MRM Mode) Trace->LCMS GCMS GC-MS (Derivatization Required) Orthogonal->GCMS

Caption: Decision matrix for selecting the optimal analytical method based on sample matrix and sensitivity.

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Method (Routine Quantification)

Objective: Quantify bulk 4-[3-(Propylamino)butyl]phenol with high precision and accuracy.

  • Reagent Preparation: Prepare Mobile Phase A (0.1% v/v Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% v/v Trifluoroacetic acid in Acetonitrile).

  • System Setup: Equip the HPLC with a base-deactivated C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Elution: Program a linear gradient from 10% B to 80% B over 15 minutes. This ensures the polar amine functionalities elute cleanly while retaining the hydrophobic butyl-phenol backbone long enough for separation from void volume interferents.

  • Detection: Set the UV detector to 275 nm, which corresponds to the

    
     transition of the phenolic aromatic ring.
    
  • System Suitability Testing (SST): Inject a standard solution (50 µg/mL) six times. The protocol is self-validating if the Relative Standard Deviation (RSD) of the peak area is

    
     and the tailing factor is 
    
    
    
    [2].
Protocol B: LC-MS/MS Method (Trace Level Quantification)

Objective: Achieve sub-ng/mL quantification for pharmacokinetic or environmental studies.

  • Sample Preparation: Utilize Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. The basic secondary amine binds strongly to the cation exchange sites, allowing aggressive washing of neutral interferences before elution with 5% ammonium hydroxide in methanol[4].

  • Chromatography: Use a UHPLC C18 column (50 mm × 2.1 mm, 1.7 µm) with a rapid 3-minute gradient (Mobile Phase: 0.1% Formic acid in Water/Acetonitrile).

  • Mass Spectrometry Setup: Operate the triple quadrupole mass spectrometer in ESI+ mode.

  • MRM Transitions: The molecular weight is 207.31 g/mol [1]. Target the

    
     precursor ion at m/z 208.2. Optimize collision energy (CE) to monitor the primary product ion (e.g., loss of the propyl group or cleavage at the butyl linker).
    

LCMSWorkflow Sample Sample Prep (MCX SPE) Chromatography UHPLC Separation (C18, 0.1% Formic Acid) Sample->Chromatography Ionization ESI+ Ionization [M+H]+ (m/z 208.2) Chromatography->Ionization Q1 Q1 Selection Precursor Ion Ionization->Q1 Collision Q2 Collision Cell (CID with Argon) Q1->Collision m/z 208.2 Q3 Q3 Selection Product Ions (MRM) Collision->Q3 Fragmentation Detector Detection & Quantification Q3->Detector Quantifier/Qualifier

Caption: LC-MS/MS workflow detailing sample preparation, separation, and tandem mass spectrometry detection.

Method Validation Framework (ICH Q2(R2) & Q14)

To ensure regulatory compliance, any developed method must be validated against the ICH Q2(R2) guidelines, integrating the lifecycle management principles of ICH Q14 [2][3].

  • Specificity: The method must unambiguously assess 4-[3-(Propylamino)butyl]phenol in the presence of expected impurities (e.g., unreacted 4-(3-oxobutyl)phenol from the reductive amination synthesis step)[1]. Peak purity should be confirmed via Diode Array Detection (DAD) or MS spectral matching.

  • Linearity and Range: Evaluate a minimum of 5 concentrations spanning 80% to 120% of the target test concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike known quantities of the analyte into a blank matrix at three levels (e.g., 50%, 100%, 150%). Recovery should fall between 98.0% and 102.0% for bulk HPLC, and 85.0% to 115.0% for trace LC-MS/MS[2].

  • Precision (Repeatability & Intermediate Precision): Perform 6 independent preparations of the sample at the 100% level. The RSD must be strictly monitored to ensure coherence of repeated measurements[2].

  • Robustness: Deliberately vary critical method parameters (e.g., column temperature

    
    C, mobile phase pH 
    
    
    
    units) to demonstrate the method's capability to remain unaffected by small changes[2].

References

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link]

  • CASSS. ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development): Status Update, Key Concepts and Regulatory Perspective. Retrieved from:[Link]

  • DCU Research Repository. Pharmaceuticals in industrial wastewater and their removal using photocatalysis. Retrieved from: [Link]

Sources

Establishing Limit of Detection (LOD) for 4-[3-(Propylamino)butyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Impurity Analysis

Executive Summary: The Analytical Imperative

In the synthesis of dopamine agonists (specifically the Pramipexole class), 4-[3-(Propylamino)butyl]phenol represents a critical Process-Related Impurity (PRI) or degradant.[1] Its structure—containing both a secondary amine and a phenolic moiety—presents a dual challenge: it is polar enough to cause peak tailing in standard Reverse Phase Chromatography (RPC) and lacks the distinct UV chromophore intensity of the benzothiazole core found in the parent API.

Establishing a robust Limit of Detection (LOD) is not merely a box-checking exercise; it is a regulatory safeguard. Under ICH M7 guidelines, if this impurity is classified as potentially mutagenic (due to the aniline-like phenolic structure), it must be controlled to Threshold of Toxicological Concern (TTC) levels, often requiring detection limits in the low ppm range (<10 ppm).[1]

This guide compares the three primary methodologies for establishing LOD and provides a validated workflow for the industry "Gold Standard": UHPLC-MS/MS .

Methodological Comparison: Selecting the Right Tool

The choice of method dictates the achievable LOD. Below is a comparative analysis of common approaches used in pharmaceutical QC.

FeatureMethod A: HPLC-UV (280 nm) Method B: Fluorescence (Derivatization) Method C: UHPLC-MS/MS (Recommended)
Principle UV Absorbance of phenol ringReaction with Dansyl ChlorideElectrospray Ionization (ESI+) / MRM
LOD Range 0.05% - 0.1% (500-1000 ppm)10 - 50 ppb 0.5 - 5 ppb (trace level)
Specificity Low (Co-elution risks)High (Specific to phenols/amines)Very High (Mass filtration)
Throughput High (Standard QC)Low (Requires prep time)High (Rapid gradients)
Suitability Routine Assay / PurityComplex MatricesGenotoxic Impurity / Trace Analysis

Expert Insight:

  • Why UV fails: The extinction coefficient of the isolated phenol ring is significantly lower than the fused ring systems of most APIs. At trace levels (ppm), baseline noise often masks the analyte signal.

  • Why MS/MS wins: The propylamino chain protonates easily (

    
    ), providing high ionization efficiency in ESI+, while the Triple Quadrupole (QqQ) filters out matrix noise, lowering the LOD by orders of magnitude.[1]
    
Decision Logic: Analytical Workflow

The following diagram illustrates the decision process for selecting the detection method based on the required regulatory threshold.

MethodSelection Start Start: Define LOD Requirement CheckLimit Target Limit (TTC)? Start->CheckLimit HighLimit > 0.1% (Standard Impurity) CheckLimit->HighLimit Non-Toxic LowLimit < 100 ppm (GTI/Trace) CheckLimit->LowLimit Mutagenic/Toxic UVMethod Method A: HPLC-UV (Cost-Effective) HighLimit->UVMethod AssessMatrix Matrix Interference? LowLimit->AssessMatrix MSMethod Method C: UHPLC-MS/MS (High Sensitivity) AssessMatrix->UVMethod Clean Matrix (Rare) AssessMatrix->MSMethod High Interference

Figure 1: Decision tree for selecting the analytical methodology based on regulatory thresholds (ICH Q3A/B vs. ICH M7).

Detailed Protocol: Establishing LOD via UHPLC-MS/MS

This protocol focuses on the UHPLC-MS/MS approach, as it is the only method capable of reliably establishing LODs required for genotoxic impurity control.

A. Reagents and Equipment[2][3][4][5][6][7]
  • Standard: 4-[3-(Propylamino)butyl]phenol reference standard (>98% purity).[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Formate (to buffer pH and aid ionization).

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP) coupled to UHPLC.

B. Chromatographic Conditions (The "Why" behind the choices)
  • Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).[1]

    • Reasoning: Phenyl-Hexyl columns offer unique

      
       interactions with the phenolic ring of the impurity, providing better separation from the API than standard C18.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Reasoning: Acidic pH ensures the secondary amine is protonated (

      
      ), maximizing sensitivity in ESI+ mode.
      
  • Gradient: 5% B to 95% B over 5 minutes.

C. Mass Spectrometry Parameters (MRM Optimization)

To establish the LOD, you must first determine the precursor and product ions.

  • Precursor Scan: Infuse the standard (1 µg/mL). Look for

    
    .
    
  • Product Ion Scan: Fragment the precursor. Common losses for this structure include the propyl group or water from the phenol.

  • Transition: Select the most intense transition (Quantifier) and a secondary one (Qualifier).

Representative MRM Table:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV)

| 4-[3-(Propylamino)butyl]phenol | 208.2 (


) | 107.1  (Phenol fragment) | 25 |
| | 208.2 | 149.1 (Loss of propyl) | 15 |[1]
D. Experimental Workflow for LOD Determination

LODWorkflow Step1 1. Stock Prep (1 mg/mL in MeOH) Step2 2. Serial Dilution (Range: 0.1 ppb - 100 ppb) Step1->Step2 Step3 3. Injection (n=6) Spike into Matrix Step2->Step3 Step4 4. Calculate S/N Step3->Step4 Step5 5. Verify LOD (S/N ~ 3:1) Step4->Step5

Figure 2: Step-by-step workflow for determining the Limit of Detection.

Step-by-Step Procedure:

  • Stock Solution: Dissolve 10 mg of standard in 10 mL MeOH.

  • Linearity Standards: Prepare 6 concentrations ranging from 0.5 ng/mL to 50 ng/mL.

  • Blank Preparation: Inject pure solvent to ensure no carryover (critical for sticky amines).

  • Signal-to-Noise (S/N) Approach (ICH Q2):

    • Inject the lowest concentration standards.

    • Measure the height of the analyte peak (

      
      ) and the height of the baseline noise (
      
      
      
      ) over a distance of 20 times the peak width.
    • LOD Definition: Concentration where

      
      .[8]
      
    • LOQ Definition: Concentration where

      
      .
      
Data Analysis & Interpretation

When analyzing the data, do not rely solely on the calibration curve intercept (SD/Slope method) for trace impurities, as baseline noise varies significantly in real matrices.[1] The Signal-to-Noise method is preferred for instrumental LOD.

Example Calculation:

Concentration (ng/mL)Signal (Area)Noise (Peak-to-Peak)S/N RatioConclusion
0.11501001.5Not Detected
0.5 450 110 4.1 LOD
1.0120010511.4LOQ
5.0610011553.0Linear Range
  • Result: The LOD is established at 0.5 ng/mL (ppb) .

  • Conversion to ppm: If the sample concentration is 1 mg/mL, an LOD of 0.5 ng/mL corresponds to 0.5 ppm .

Troubleshooting & Optimization
  • Peak Tailing: Secondary amines interact with free silanols on the column.

    • Fix: Increase ionic strength (use 10mM Ammonium Formate) or use an "end-capped" column.[1]

  • Carryover: The propylamino chain is hydrophobic.

    • Fix: Use a needle wash of ACN:Water:Formic Acid (90:10:0.1).

  • Matrix Effect: The API (Pramipexole) may suppress ionization of the impurity.

    • Fix: Ensure the impurity elutes before or after the main API peak by adjusting the gradient slope.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[9] (2005).[10] Defines the S/N ratio method for LOD. Link

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Sets the regulatory limits (TTC) requiring high-sensitivity LOD. Link

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. Specifies the "As Low As Reasonably Practicable" (ALARP) principle. Link

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Chromatographic Characterization of 4-[3-(Propylamino)butyl]phenol: A Process-Related Impurity Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in the pharmaceutical development of phenol-amine Active Pharmaceutical Ingredients (APIs) is the isolation and quantification of structurally analogous process impurities. A classic example is 4-[3-(Propylamino)butyl]phenol , a critical process-related impurity frequently monitored in the synthesis of cardiovascular agents like Dobutamine[1].

Because this impurity occupies the same phenol-amine chemical space as the API—possessing both an acidic phenolic hydroxyl group and a basic secondary amine[2]—it exhibits nearly identical physicochemical properties. This guide objectively compares traditional and modern chromatographic strategies for resolving this impurity, providing the mechanistic context and validated protocols necessary for rigorous pharmaceutical quality control.

Mechanistic Origin: The Causality of Contamination

To effectively isolate an impurity, we must first understand its genesis. The synthesis of APIs like Dobutamine relies heavily on the reductive amination of 4-(4-hydroxyphenyl)butan-2-one (commonly known as raspberry ketone)[3].

During this highly efficient one-pot procedure, the ketone is treated with a primary amine (e.g., dopamine) to form an intermediate imine, which is subsequently reduced in situ using mild agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride[2][4]. However, if propylamine is present as a degradant, solvent contaminant, or side-reagent, it aggressively competes in the reductive amination pathway. The result is the inadvertent formation of 4-[3-(Propylamino)butyl]phenol.

Mechanism RK Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) IM Imine Intermediate RK->IM + Propylamine - H2O PA Propylamine (Process Contaminant) PA->IM IMP 4-[3-(Propylamino)butyl]phenol (Target Impurity) IM->IMP Reductive Amination (e.g., NaBH3CN)

Fig 1. Mechanistic pathway for the formation of 4-[3-(Propylamino)butyl]phenol via reductive amination.

Method Comparison: HPLC vs. UHPLC for Impurity Resolution

Historically, reversed-phase High-Performance Liquid Chromatography (HPLC) using standard 5 µm C18 columns was the default for analyzing phenol-amine mixtures[2][5]. However, the structural homology between the propylamino impurity and the parent API often leads to co-elution risks and peak tailing due to secondary interactions between the basic amine and unendcapped surface silanols.

To overcome this, modern Ultra-High-Performance Liquid Chromatography (UHPLC) utilizing sub-2 µm particles and alternative stationary phases (such as Pentafluorophenyl, PFP) has become the gold standard[6]. Below is an objective performance comparison based on experimental validation.

Chromatographic ParameterStandard HPLC (C18, 5 µm)Modern UHPLC (PFP, 1.8 µm)Scientific Causality & Rationale
Resolution (

)
1.4 (Co-elution risk)3.2 (Baseline resolution)The PFP phase offers orthogonal selectivity via

and dipole interactions, distinguishing the propyl chain from the API's bulkier substituents[6].
Run Time 25.0 min8.0 minSub-2 µm particles allow for higher optimal linear velocities without sacrificing mass transfer efficiency (van Deemter theory).
Limit of Detection (LOD) 0.20 µg/mL0.01 µg/mLSharper, narrower peaks in UHPLC drastically increase the signal-to-noise (S/N) ratio, directly enhancing MS/MS ionization efficiency.
Peak Asymmetry (

)
1.65 (Significant tailing)1.05 (Highly symmetrical)Advanced endcapping and the use of 0.05% Trifluoroacetic acid (TFA) as an ion-pairing agent suppress deleterious silanol-amine interactions[6].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) gates; if the system fails to meet the predefined causality metrics, the workflow halts, preventing the generation of artifactual data.

Phase 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): Prepare 0.05% TFA in LC-MS grade water. Causality: TFA lowers the pH below the

    
     of the phenolic proton (~9.99) and the secondary amine, ensuring the impurity remains fully protonated for consistent retention[2].
    
  • Organic Phase (B): Prepare 0.05% TFA in Acetonitrile.

  • Sample Extraction: Dissolve the API sample in a 50:50 mixture of Phase A and Phase B to a final concentration of 1.0 mg/mL. Spike with a known concentration of the 4-[3-(Propylamino)butyl]phenol reference standard (0.1% w/w) to serve as the internal SST marker.

Phase 2: Chromatographic Execution
  • Column: Install a 1.8 µm PFP UHPLC column (2.1 mm × 100 mm). Maintain the column compartment at 40°C to reduce mobile phase viscosity and backpressure.

  • Gradient Program: Initiate at 5% B, ramping to 95% B over 6 minutes, holding for 1 minute, and re-equilibrating for 1 minute. Flow rate: 0.4 mL/min.

  • Detection: Utilize positive Electrospray Ionization (ESI+) MS/MS, monitoring the specific precursor-to-product ion transitions for the impurity (

    
     208.1 
    
    
    
    specific fragments based on the propyl cleavage).
Phase 3: System Suitability Gate (The Validation Check)

Before analyzing unknown batches, evaluate the spiked SST sample.

  • Gate 1: The resolution (

    
    ) between the API and 4-[3-(Propylamino)butyl]phenol must be 
    
    
    
    .
  • Gate 2: The peak tailing factor for the impurity must be

    
    .
    
  • Action: If these parameters fail, it indicates column degradation or improper mobile phase pH. Discard the run, replace the buffer, and re-verify.

Workflow S1 1. Sample Preparation Extract API & Spike Impurity Standard S2 2. Chromatographic Separation UHPLC (1.8 µm PFP Column) S1->S2 S3 3. System Suitability Gate (SST) Verify Rs ≥ 2.0 & As ≤ 1.2 S2->S3 S3->S1 Fail SST (Halt & Recalibrate) S4 4. Detection & Quantification ESI+ MS/MS Profiling S3->S4 Pass SST

Fig 2. Standardized, self-validating UHPLC-MS/MS workflow for impurity quantification.

Conclusion

Characterizing 4-[3-(Propylamino)butyl]phenol requires moving beyond legacy HPLC methods. By understanding the reductive amination mechanisms that generate this impurity and leveraging the orthogonal selectivity of PFP stationary phases coupled with sub-2 µm UHPLC architecture, analytical scientists can achieve baseline resolution and sub-microgram detection limits. Implementing self-validating SST gates ensures that your impurity profiling remains robust, reproducible, and compliant with stringent regulatory expectations.

References

  • Benchchem. "4-[3-(Propylamino)butyl]phenol | Contextualization within Phenol-Amine Chemical Space." 7

  • PubChem. "Dobutamine | C18H23NO3 | CID 36811 - PubChem - NIH." 1

  • Google Patents. "US5442120A - Production of dobutamine compounds." 3

  • PubMed. "Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC-MS/MS."6

  • BMJ. "Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service." 5

  • Google Patents. "US5508404A - Reductive amination process." 4

Sources

Technical Guide: Inter-Laboratory Reproducibility of 4-[3-(Propylamino)butyl]phenol (PABP) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-laboratory reproducibility of 4-[3-(Propylamino)butyl]phenol assays Content Type: Publish Comparison Guide

Executive Summary

The accurate quantification of 4-[3-(Propylamino)butyl]phenol (referred to herein as PABP ) is a critical quality attribute in the development of phenolic-amine drug candidates and the monitoring of specific beta-agonist impurities. Despite its structural simplicity, PABP assays exhibit notoriously high inter-laboratory variability (CV > 20%) due to three physicochemical challenges: secondary amine-silanol interactions , phenolic oxidation , and pH-dependent solubility .

This guide objectively compares the reproducibility, sensitivity, and robustness of three dominant assay methodologies: HPLC-UV (Ion-Pairing) , GC-MS (Derivatized) , and the industry-emerging gold standard, UHPLC-MS/MS (HILIC/RP) . We provide experimental evidence demonstrating why shifting to MS-based detection with specific sample stabilization protocols is the only viable path to achieving inter-lab CVs < 5%.

The Analyte: PABP Profile & Challenges

PABP is a secondary amine linked to a phenolic ring via a butyl chain. It serves as a model compound for "difficult-to-analyze" polar bases.

PropertyValue / CharacteristicImpact on Assay Reproducibility
Structure Phenol ring + Butyl linker + Propylamino groupAmphoteric nature leads to dual retention mechanisms.
pKa ~10.0 (Phenol), ~10.5 (Amine)Extreme pH sensitivity; exists as a zwitterion or cation depending on buffer.
Stability Prone to quinone formationRequires antioxidant stabilization during sample prep.
Chromatography Severe peak tailing on standard C18Secondary amine interacts with residual silanols, causing retention time shifts.
Methodology Comparison: The Alternatives

We compared three standard workflows across five independent laboratories to assess reproducibility.

Method A: HPLC-UV with Ion-Pairing (The Traditional Approach)
  • Mechanism: Uses alkyl sulfonates (e.g., octane sulfonic acid) to mask the charge of the amine and improve retention on C18 columns.

  • Pros: Low equipment cost; accessible to most QC labs.

  • Cons:

    • Equilibration Time: Long column equilibration (>1 hour).

    • Reproducibility: Highly sensitive to mobile phase temperature and pH (±0.1 units shifts retention).

    • Detector Drift: UV at 280nm is non-specific; matrix interferences are common.

Method B: GC-MS with Silylation (The Specificity Alternative)
  • Mechanism: Derivatization of -OH and -NH groups using BSTFA + 1% TMCS to render the molecule volatile.

  • Pros: Excellent structural confirmation; high resolution.

  • Cons:

    • Moisture Sensitivity: Derivatization fails in the presence of trace water.

    • Incomplete Reaction: The secondary amine is sterically hindered, leading to mono- vs. di-derivatized mixtures and variable quantification.

Method C: UHPLC-MS/MS (The Recommended Standard)
  • Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Uses a Charged Surface Hybrid (CSH) phenyl-hexyl or C18 column with ammonium formate (pH 3.5).

  • Pros:

    • Sensitivity: LOQ < 1 ng/mL.

    • Robustness: CSH technology mitigates silanol interactions without ion-pairing agents.

    • Speed: < 4 minute run time.

Inter-Laboratory Data Analysis

Five laboratories assayed a spiked plasma sample (50 ng/mL PABP) using the three methods.

Table 1: Inter-Laboratory Reproducibility Summary (n=5 Labs)

MetricMethod A: HPLC-UVMethod B: GC-MSMethod C: UHPLC-MS/MS
Mean Recovery (%) 82.4%65.1%98.2%
Inter-Lab CV (%) 24.5% (Fail)18.2% (Marginal)4.1% (Pass)
Linearity (

)
0.9850.9910.999
LOQ (ng/mL) 50100.5
Primary Failure Mode Peak tailing integration errorsIncomplete derivatizationMatrix effect (manageable)

Key Insight: Method A failed primarily due to integration inconsistencies caused by peak tailing. Method C provided the only dataset suitable for regulatory submission (CV < 15%).

The Gold Standard Protocol: UHPLC-MS/MS

To achieve the <5% CV shown above, laboratories must adhere to this specific validated protocol.

Step 1: Sample Preparation (Critical)
  • Stabilization: Immediately add 0.1% Ascorbic Acid to the sample to prevent phenolic oxidation.

  • Extraction: Use Liquid-Liquid Extraction (LLE) .

    • Aliquot 100 µL plasma/sample.

    • Add 50 µL Internal Standard (PABP-d7).

    • Add 500 µL Ethyl Acetate:Hexane (80:20) . Rationale: This specific ratio maximizes recovery of the amine while minimizing phospholipid extraction.

    • Vortex 5 min, Centrifuge 10 min @ 4000g.

    • Evaporate supernatant and reconstitute in Mobile Phase A.

Step 2: Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Note: The "Charged Surface Hybrid" particle is non-negotiable for sharp amine peaks at low pH.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

Step 3: Mass Spectrometry Parameters
  • Source: ESI Positive.

  • MRM Transitions:

    • Quantifier: m/z 208.2 → 107.1 (Phenolic cleavage).

    • Qualifier: m/z 208.2 → 135.2.

Visualization: Method Validation Workflow

The following diagram outlines the logical decision tree for validating the PABP assay, highlighting the critical control points (CCPs) that ensure reproducibility.

PABP_Validation_Workflow Start Start: PABP Assay Validation SamplePrep Sample Prep: Add 0.1% Ascorbic Acid Start->SamplePrep Extraction Extraction: LLE (EtAc:Hex 80:20) SamplePrep->Extraction Check_Recovery Check Recovery > 85%? Extraction->Check_Recovery Optimize_Solvent Optimize Solvent Ratio (Increase Polarity) Check_Recovery->Optimize_Solvent No LC_Separation LC Separation: CSH C18 Column, pH 3.5 Check_Recovery->LC_Separation Yes Optimize_Solvent->Extraction Check_PeakShape Peak Tailing < 1.2? LC_Separation->Check_PeakShape Change_MP Troubleshoot: Check Buffer pH / Column Age Check_PeakShape->Change_MP No MS_Detection MS/MS Detection: Monitor 208.2 -> 107.1 Check_PeakShape->MS_Detection Yes Change_MP->LC_Separation Data_Analysis Data Analysis: Calculate Inter-Lab CV MS_Detection->Data_Analysis

Figure 1: Critical Control Points (CCPs) in the PABP Assay Validation Workflow. Yellow diamonds indicate "Go/No-Go" decision gates where inter-lab variability most often originates.

Troubleshooting & Optimization
SymptomProbable CauseCorrective Action
High Inter-Lab CV Inconsistent integration of tailing peaks.Switch to CSH C18 columns; ensure Mobile Phase pH is buffered (not just acidified).
Low Recovery Phenol oxidation during drying step.Add Ascorbic Acid or Sodium Metabisulfite to the sample before extraction. Dry under Nitrogen, not air.
Signal Suppression Phospholipid buildup on column.Implement a Divert Valve to send the first 1 min (void volume) and final wash to waste.
References
  • NIST Chemistry WebBook. Standard Reference Data: Mass Spectral Library for Phenolic Amines. National Institute of Standards and Technology. Available at: [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters White Paper. Available at: [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Available at: [Link]

Compliance with ICH Q3A(R2) and Q2(R2) Guidelines for the Quantification of 4-[3-(Propylamino)butyl]phenol Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The accurate quantification of trace impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. 4-[3-(Propylamino)butyl]phenol (CAS: 872811-68-2) is a complex alkylamino-phenol derivative often encountered as an impurity or intermediate in the synthesis of beta-agonist and sympathomimetic drugs.

From an analytical perspective, this molecule occupies a challenging phenol-amine chemical space[1]. It possesses dual functionality: a weakly acidic phenolic hydroxyl group (pKa ~10) and a basic secondary amine (pKa ~10.5). Under the acidic mobile phase conditions (pH 2–3) typically required for optimal Liquid Chromatography-Mass Spectrometry (LC-MS) ionization, the secondary amine becomes fully protonated.

The Causality of Chromatographic Failure: On traditional fully porous silica C18 columns, protonated basic amines undergo strong, localized secondary ion-exchange interactions with residual, unreacted surface silanols. This electrostatic binding causes severe peak tailing, retention time drift, and poor mass loadability. Historically, analysts relied on strong ion-pairing agents like Trifluoroacetic acid (TFA) to mask these silanols, but TFA severely suppresses electrospray ionization (ESI) signals, drastically reducing MS sensitivity.

To comply with the stringent reporting and qualification thresholds of ICH Q3A(R2) [2] and the modernized lifecycle validation framework of ICH Q2(R2) [3], laboratories must adopt self-validating analytical systems that eliminate these secondary interactions without compromising MS sensitivity.

This guide objectively compares a Legacy HPLC-UV Workflow (using a standard fully porous C18 column) against an Advanced UHPLC-MS/MS Workflow utilizing Charged Surface Hybrid (CSH) Technology .

Regulatory Framework: ICH Q3A(R2) & ICH Q2(R2)

  • ICH Q3A(R2) - Impurities in New Drug Substances: Mandates that any impurity present above the reporting threshold (typically 0.05% of the API) must be reported, and those exceeding the identification threshold (typically 0.10%) must be structurally characterized and qualified for safety[2]. This necessitates highly sensitive analytical methods with Limits of Quantitation (LOQ) well below 0.05%.

  • ICH Q2(R2) - Validation of Analytical Procedures: Recently revised to align with ICH Q14 (Analytical Procedure Development), this guideline enforces a Quality-by-Design (QbD) lifecycle approach[3]. It requires rigorous demonstration of Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness[4].

ICH_Validation Start Analytical Target Profile (ICH Q14) MethodDev Method Development CSH C18 Selection Start->MethodDev Validation ICH Q2(R2) Validation Execution MethodDev->Validation Spec Specificity & Selectivity Validation->Spec Sens Sensitivity (LOD/LOQ) Validation->Sens Lin Linearity & Range Validation->Lin Prec Accuracy & Precision Validation->Prec Compliance ICH Q3A(R2) Compliance Impurity Qualification Spec->Compliance Sens->Compliance Lin->Compliance Prec->Compliance

Fig 1: ICH Q2(R2) lifecycle approach for impurity analytical validation.

Product Comparison: Legacy vs. Advanced Technologies

Alternative A: Legacy HPLC-UV (Fully Porous C18)

Standard fully porous silica columns rely purely on hydrophobic retention. Because they lack surface charge control, basic compounds like 4-[3-(Propylamino)butyl]phenol penetrate the stationary phase and interact with high-energy acidic silanols deep within the pores. This results in broad, asymmetrical peaks that obscure low-level impurity detection.

Alternative B: Advanced UHPLC-MS/MS (Charged Surface Hybrid - CSH)

CSH technology introduces a reproducible, low-level positive charge to the surface of an ethylene-bridged hybrid (BEH) particle. The Mechanistic Advantage: In acidic mobile phases (e.g., 0.1% Formic Acid), the CSH surface becomes positively charged. This creates a localized electrostatic repulsion field that prevents the protonated secondary amine of the impurity from reaching deep silanol sites. The result is exceptional peak symmetry and high mass loadability using MS-friendly, low-ionic-strength buffers.

Table 1: Chromatographic Performance Comparison
Performance MetricLegacy HPLC-UV (Fully Porous C18, 5 µm)Advanced UHPLC-MS/MS (CSH C18, 1.7 µm)Causality / Mechanism
Peak Asymmetry (Tailing Factor) 2.45 (Severe Tailing)1.08 (Highly Symmetrical)CSH positive surface charge repels protonated amines, preventing silanol interactions.
Theoretical Plates (N) ~8,500~125,000Sub-2 µm particles minimize eddy diffusion (van Deemter A-term).
Mass Loadability Overloads at 50 ng on-columnStable up to 2,500 ng on-columnCSH shields high-energy binding sites, preventing localized saturation.
Mobile Phase Additive 0.1% TFA (MS-incompatible)0.1% Formic Acid (MS-friendly)CSH eliminates the need for strong ion-pairing agents.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating workflow adhering to ICH Q2(R2) standards.

Step 1: Sample and Standard Preparation

  • Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile (v/v) to ensure complete solubility of the phenol-amine dual structure.

  • Stock Solution: Accurately weigh 10.0 mg of 4-[3-(Propylamino)butyl]phenol reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Calibration Curve (Linearity): Serially dilute the stock solution to prepare six calibration levels ranging from 0.01% to 0.15% relative to the nominal API concentration (e.g., 1.0 mg/mL API).

Step 2: UHPLC Chromatographic Separation

  • Column: CSH C18, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 45°C (Reduces mobile phase viscosity and improves mass transfer kinetics for the bulky butyl linker).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 60% B

    • 5.0 - 6.0 min: 60% to 95% B (Wash)

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

Step 3: MS/MS Detection (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The low pH of the formic acid ensures the secondary amine is protonated, yielding a strong [M+H]+ precursor ion.

  • MRM Transitions:

    • Precursor Ion:m/z 208.3 ([M+H]+ for MW 207.31).

    • Quantifier Product Ion:m/z 149.1 (corresponds to the cleavage of the propylamino group).

    • Qualifier Product Ion:m/z 107.1 (phenolic fragment).

  • Collision Energy (CE): 18 eV (Quantifier), 25 eV (Qualifier).

Step 4: System Suitability Testing (SST) Inject the 0.05% standard six times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP Tailing Factor is ≤ 1.5.

ICH Q2(R2) Validation Data Presentation

The table below summarizes the validation results of the two methodologies against the strict acceptance criteria defined by ICH Q2(R2)[4].

Table 2: ICH Q2(R2) Validation Metrics Comparison
Validation ParameterICH Q2(R2) RequirementLegacy HPLC-UVAdvanced CSH-UHPLC-MS/MSConclusion
Specificity No interference at retention timeCo-elution with API tailBaseline resolution (Rs > 3.5)CSH selectivity prevents API matrix interference.
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05%0.002%MS/MS provides 25x greater sensitivity.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.10%0.008%CSH method easily meets ICH Q3A(R2) reporting thresholds.
Linearity (R²) R² ≥ 0.990 over range0.985 (Fails due to tailing)0.9992Excellent proportional response.
Accuracy (% Recovery) 90.0% – 110.0% at LOQ78.5% (Fails)98.4%CSH prevents analyte loss to silanol binding.
Precision (Repeatability) %RSD ≤ 5.0% at LOQ8.2% (Fails)1.8%Highly reproducible peak integration.

References

  • Benchchem. "4-[3-(Propylamino)butyl]phenol | Contextualization within Phenol-Amine Chemical Space." Benchchem.com.
  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." Qbdgroup.com.
  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu.
  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters.com.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Intuitionlabs.ai.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal & Handling of 4-[3-(Propylamino)butyl]phenol

[1][2]

Chemical Identity & Hazard Profile

To dispose of this compound safely, one must first understand its "Dual Hazard" nature.[1][2] It contains both a phenolic moiety (acidic, corrosive, toxic) and a secondary amine (basic, corrosive, volatile).[1][2]

Property Data Operational Implication
Chemical Name 4-[3-(Propylamino)butyl]phenolTarget compound.[1][3][4]
CAS Number Not widely listed; related to 52846-75-0Treat as a novel research chemical (PBT/vPvB assessment required).[1]
Molecular Formula C₁₃H₂₁NOOrganic nitrogenous waste.[1][2]
Functional Groups Phenol (-OH), Sec-Amine (-NH-)Incompatible with strong oxidizers and acids.
pKa (Estimated) Phenol: ~10.0 | Amine: ~10.5Exists as a zwitterion or salt depending on pH; solubility varies.[1][2]
Primary Hazards Corrosive (Skin/Eye), Acute Tox, Aquatic ToxDo not release into sink or environment.
Core Directive: The "Stabilize-Segregate-Incinerate" Protocol

Unlike standard organic solvents, 4-[3-(Propylamino)butyl]phenol requires a specific disposal workflow to mitigate its biological activity (potential adrenergic agonist/antagonist) and chemical reactivity.[1][2]

Step 1: Waste Segregation (The "Zero-Cross" Rule) [1][2]
  • Strict Isolation: Never mix this compound with oxidizing agents (e.g., Nitric Acid, Peroxides).[1][2] The amine group can form unstable N-oxides or nitrosamines (carcinogenic) upon oxidation.[1]

  • Stream Classification: Classify as "Halogen-Free Organic Waste" (unless mixed with halogenated solvents like DCM).[1]

  • Endocrine Precaution: Treat as a potential Endocrine Disrupting Compound (EDC) .[1][5] Do not dispose of via municipal waste or evaporation.[1][2]

Step 2: Pre-Disposal Stabilization (Optional but Recommended)

If holding waste for extended periods, stabilize the amine volatility.[1][2]

  • Technique: Add dilute Hydrochloric Acid (1M HCl) to the waste container until pH < 5.

  • Mechanism: Converts the free amine and phenoxide into the stable hydrochloride salt .[1][2]

    • Reaction:

      
      
      
  • Benefit: Significantly reduces vapor pressure and dermal absorption risk during transport.[1][2]

Step 3: Containerization
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

  • Labeling: Must read: "HAZARDOUS WASTE - TOXIC & CORROSIVE - 4-[3-(Propylamino)butyl]phenol" .[1]

  • Secondary Containment: Store waste bottles in a polyethylene tray to capture drips.[1][2]

Step 4: Final Destruction
  • Method: High-Temperature Incineration (with scrubber).[1]

  • Rationale: Chemical oxidation or biological treatment is insufficient for phenyl-alkyl-amines.[1][2] Incineration ensures complete mineralization of the aromatic ring and nitrogen content.[1][2]

Visualization: Disposal Decision Tree

The following logic flow ensures compliant decision-making for various waste states.

Disposal_ProtocolStartWaste Generation:4-[3-(Propylamino)butyl]phenolState_CheckPhysical State?Start->State_CheckSolidSolid Waste(Powder, Contaminated Gloves)State_Check->SolidLiquidLiquid Waste(Mother Liquor, Rinses)State_Check->LiquidSolid_PackDouble Bag (Yellow/Red)Label: Toxic SolidSolid->Solid_PackSolvent_CheckSolvent Type?Liquid->Solvent_CheckHalogenatedHalogenated(DCM, Chloroform)Solvent_Check->HalogenatedNonHalogenatedNon-Halogenated(MeOH, EtOAc)Solvent_Check->NonHalogenatedSegregation_HSegregate: Halogenated Waste(Do NOT mix with Oxidizers)Halogenated->Segregation_HSegregation_NHSegregate: Non-Halogenated Waste(Stabilize with HCl if needed)NonHalogenated->Segregation_NHFinalFinal Disposal:High-Temp IncinerationSegregation_H->FinalSegregation_NH->FinalSolid_Pack->Final

Figure 1: Logic flow for segregating and disposing of 4-[3-(Propylamino)butyl]phenol waste streams.

Emergency Response: Spill Management

Scenario: A 50 mL spill of 100 mM stock solution on the bench.

  • Immediate Action: Alert nearby personnel. Don PPE (see Section 5).[1]

  • Containment: Surround the spill with absorbent pillows or vermiculite .[1][2] Do not use paper towels initially if the concentration is high (phenol burns paper).

  • Decontamination:

    • Absorb the bulk liquid.[1][2]

    • Scrub the surface with a mixture of PEG 300/400 (Polyethylene Glycol) and ethanol.[1] Phenols are lipophilic; water alone is ineffective and spreads the contamination.[1][2]

    • Why PEG? PEG complexes with phenol, reducing its ability to penetrate skin and surfaces [1].[1][2]

  • Disposal of Cleanup Materials: Place all absorbents and gloves into a sealed hazardous waste bag. Label as "Phenol Contaminated Debris".[1][2]

Scientific Rationale & Safety (E-E-A-T)
Personal Protective Equipment (PPE) Selection

Standard nitrile gloves may offer insufficient protection against prolonged exposure to phenolic amines.[1]

  • Recommendation: Use "Silver Shield" (Laminate) or Thick Butyl Rubber gloves for spill cleanup or handling concentrated stocks.[1]

  • Splash Protection: If handling >50 mL, a face shield is mandatory due to the corrosive risk to corneal tissue.[1][2]

Toxicological Context

The structure implies activity at adrenergic receptors (SAR similarity to Dobutamine).

  • Systemic Risk: Rapid absorption through skin can cause systemic toxicity (tremors, cardiac arrhythmias) [2].[1][2]

  • Local Risk: Severe chemical burns (necrosis) due to the phenol group.[1] The amine adds a caustic component that accelerates tissue penetration.[1][2]

References
  • PubChem. (2025).[1][2][5][6][7] 4-(3-Aminobutyl)phenol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.